1-(2-Chloro-4-fluorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJHIWKGYOZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561057 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112108-68-6 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112108-68-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-(2-Chloro-4-fluorophenyl)ethanol: Properties, Synthesis, and Applications in Drug Discovery
For Immediate Release
This technical whitepaper provides an in-depth overview of 1-(2-Chloro-4-fluorophenyl)ethanol, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines a standard synthesis protocol, and explores its role as a building block in the creation of complex pharmaceutical agents.
Core Compound Identification and Properties
This compound is a substituted aromatic alcohol. Its precise structure, featuring a chiral center, makes it a valuable synthon for stereospecific synthesis in medicinal chemistry.
CAS Number: 112108-68-6[1][2][3][4]
Molecular Structure:
Quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 112108-68-6 | [1][2][3][4] |
| Molecular Formula | C₈H₈ClFO | [2][5] |
| Molecular Weight | 174.60 g/mol | [5] |
| Appearance | Colorless to Light Yellow Clear Liquid | CymitQuimica |
| Refractive Index | 1.521 | [5] |
| Purity | Typically >95% | [5] |
Synthesis Protocol: Reduction of 2'-Chloro-4'-fluoroacetophenone
The most common and straightforward method for synthesizing this compound is through the reduction of the corresponding ketone, 2'-chloro-4'-fluoroacetophenone. Sodium borohydride (NaBH₄) in an alcoholic solvent is a standard and effective reagent for this transformation.
Experimental Methodology
Objective: To synthesize this compound via the reduction of 2'-chloro-4'-fluoroacetophenone.
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1N Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Dissolve 2'-chloro-4'-fluoroacetophenone (1 equivalent) in methanol or ethanol (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to near 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (approx. 1.0-1.5 equivalents) to the cooled solution in portions. The addition is exothermic and may cause gas evolution.
-
Reaction: Continue stirring the reaction mixture at 0°C for 10-20 minutes, then allow it to warm to room temperature. Stir for an additional 1-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add 1N HCl or saturated aq. NH₄Cl to quench the excess NaBH₄. Stir for approximately 15-30 minutes until gas evolution ceases.
-
Solvent Removal & Extraction: Remove the bulk of the alcoholic solvent under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add an organic solvent such as dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel.
-
Workup: Extract the aqueous layer with the organic solvent (e.g., 3 times). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be purified further by flash column chromatography on silica gel.
Application in Pharmaceutical Development
Halogenated phenyl ethanol derivatives are critical chiral building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Their stereochemistry is often essential for the biological activity and selectivity of the final drug molecule. While direct public literature linking this compound to a specific commercial drug is limited, its structure is analogous to key intermediates used in the synthesis of important therapeutics.
Role as a Precursor in the Synthesis of LFA-1 Antagonists
This class of compounds is particularly relevant to the development of antagonists for the Lymphocyte Function-Associated Antigen-1 (LFA-1). LFA-1 is an integrin protein found on T-cells that plays a crucial role in inflammatory responses. By blocking the interaction of LFA-1 with its ligand ICAM-1, these antagonists can modulate T-cell activation and migration, making them effective anti-inflammatory agents.
A prominent example of an LFA-1 antagonist is Lifitegrast , a drug approved for the treatment of keratoconjunctivitis sicca (dry eye disease).[6][7][8] The mechanism of action involves inhibiting the T-cell-mediated inflammation that contributes to the signs and symptoms of dry eye.[6][7][9] The synthesis of Lifitegrast and related molecules involves the coupling of complex heterocyclic fragments, where chiral alcohols like this compound serve as foundational synthons for constructing parts of the molecular scaffold.
Below are diagrams illustrating the general synthesis workflow and the biological pathway targeted by drugs derived from such intermediates.
Caption: General workflow for the synthesis of an API using the target intermediate.
Caption: Mechanism of action for LFA-1 antagonists in ocular inflammation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2019004936A1 - Process for preparing lifitegrast and intermediates thereof - Google Patents [patents.google.com]
- 6. Lifitegrast | C29H24Cl2N2O7S | CID 11965427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lifitegrast - Wikipedia [en.wikipedia.org]
- 9. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the primary synthetic pathways for 1-(2-Chloro-4-fluorophenyl)ethanol, a key intermediate in the development of various pharmaceutical compounds. The document details two core methodologies: the reduction of 2'-Chloro-4'-fluoroacetophenone and the Grignard reaction of 2-Chloro-4-fluorobenzaldehyde. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic routes to facilitate practical application in a laboratory setting.
Introduction
This compound is a chiral alcohol that serves as a valuable building block in medicinal chemistry. Its substituted phenyl ring is a common motif in a variety of biologically active molecules. The ability to efficiently synthesize this intermediate is crucial for the timely progression of drug discovery and development programs. This guide outlines the most common and effective laboratory-scale synthesis strategies for this compound.
Synthetic Pathways
Two principal synthetic routes to this compound are prevalent in organic synthesis:
-
Pathway 1: Reduction of 2'-Chloro-4'-fluoroacetophenone. This is a straightforward and widely used method that involves the reduction of the corresponding ketone.
-
Pathway 2: Grignard Reaction of 2-Chloro-4-fluorobenzaldehyde. This classic carbon-carbon bond-forming reaction provides an alternative route starting from the aldehyde.
The following sections provide detailed experimental protocols and representative data for each pathway.
Pathway 1: Reduction of 2'-Chloro-4'-fluoroacetophenone
This pathway utilizes a reducing agent to convert the ketone functionality of 2'-Chloro-4'-fluoroacetophenone into the secondary alcohol, this compound. Sodium borohydride (NaBH₄) is a commonly employed reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones.[1][2]
Experimental Protocol
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (57.9 mmol) of 2'-Chloro-4'-fluoroacetophenone in 100 mL of methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 2.63 g (69.5 mmol) of sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of 50 mL of 1M HCl to neutralize the excess NaBH₄.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
Quantitative Data
The following table summarizes representative quantitative data for the reduction of 2'-Chloro-4'-fluoroacetophenone.
| Parameter | Value |
| Starting Material | 2'-Chloro-4'-fluoroacetophenone |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2 hours |
| Typical Yield | 90-98% |
| Purity (crude) | >95% |
Reaction Pathway Diagram
References
chemical structure and IUPAC name of 1-(2-Chloro-4-fluorophenyl)ethanol
This technical guide provides an in-depth overview of 1-(2-Chloro-4-fluorophenyl)ethanol, a substituted aromatic alcohol of interest to researchers, scientists, and professionals in drug development. The document details its chemical structure, IUPAC name, physicochemical properties, and provides detailed experimental protocols for its synthesis and analysis.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a phenyl ring substituted with a chlorine atom at the second position and a fluorine atom at the fourth position. An ethanol group is attached to the first carbon of the phenyl ring.
IUPAC Name: 1-(2-Chloro-4-fluorophenyl)ethan-1-ol
Chemical Structure:
The molecule contains a chiral center at the carbon atom bearing the hydroxyl group, and thus exists as two enantiomers: (1R)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol and (1S)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClFO | [1][2] |
| Molecular Weight | 174.60 g/mol | [1][2] |
| Appearance | Solid | [1] |
| XLogP3 | 2.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and can be adapted for specific research needs.
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of the corresponding ketone, 2-chloro-4-fluoroacetophenone.
Reaction Scheme:
Materials:
-
2-chloro-4-fluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-chloro-4-fluoroacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel.
Analytical Methods
The purity and identity of this compound can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving an accurately weighed amount of the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time and peak area of the analyte are used to determine its identity and purity.
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Operated in electron ionization (EI) mode.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
The retention time of the compound is determined by the gas chromatogram, and the mass spectrum is used to confirm its molecular weight and fragmentation pattern, thereby verifying its identity.[3][4]
-
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the starting material to the final, analyzed product.
Caption: Workflow for the synthesis and analysis of this compound.
References
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(2-Chloro-4-fluorophenyl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-(2-chloro-4-fluorophenyl)ethanol represent a promising scaffold in medicinal chemistry, exhibiting a spectrum of biological activities. This technical guide synthesizes the current understanding of their putative mechanisms of action, drawing from research on structurally related compounds. The primary therapeutic potentials appear to lie in the realms of antifungal and anticancer applications. This document outlines the postulated molecular targets, signaling pathways, and includes detailed experimental protocols for the characterization of these compounds. All quantitative data from related studies are summarized for comparative analysis.
Introduction
The this compound moiety serves as a crucial building block for a variety of pharmacologically active molecules. The presence of halogen atoms, specifically chlorine and fluorine, on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. While direct and extensive research on the mechanism of action of this specific class of derivatives is limited, a comprehensive analysis of analogous structures provides a strong foundation for postulating their biological activities. This guide will focus on two primary areas of investigation: antifungal and anticancer properties.
Putative Antifungal Mechanism of Action
Derivatives of this compound, particularly those incorporating a 1,2,4-triazole moiety, are hypothesized to function as antifungal agents by disrupting the fungal cell membrane integrity. This action is likely achieved through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells, thus offering a degree of selectivity.
Inhibition of Ergosterol Biosynthesis
The primary molecular target is believed to be the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a key catalyst in the conversion of lanosterol to ergosterol. The nitrogen atom in the triazole ring of the derivative is thought to bind to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately increasing membrane permeability and inhibiting fungal growth.
A related chlorinated compound, 2-chloro-N-phenylacetamide, has been shown to bind to ergosterol, further supporting the disruption of the fungal plasma membrane as a key mechanism.[1]
Potential for Inhibition of DNA Synthesis
In addition to membrane disruption, there is a possibility that these derivatives could interfere with fungal DNA synthesis. For instance, 2-chloro-N-phenylacetamide has been suggested to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.[1] This dual-pronged attack on both the cell membrane and DNA replication could contribute to a potent fungicidal effect.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound derivatives against pathogenic fungal strains.
Methodology:
-
Fungal Strains: Clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a concentration of 1-5 x 10^6 CFU/mL.
-
Broth Microdilution Assay:
-
The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Each well is inoculated with the fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
-
MFC Determination: Aliquots from wells showing no visible growth are sub-cultured onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.
Signaling Pathway: Postulated Antifungal Mechanism
Caption: Postulated inhibition of ergosterol biosynthesis by a this compound derivative.
Putative Anticancer Mechanism of Action
Structurally analogous compounds, such as chlorochalcones and certain azole derivatives, have demonstrated promising anticancer activity. The proposed mechanisms for this compound derivatives are likely multifactorial, involving the induction of apoptosis, modulation of cellular redox balance, and potential DNA interactions.
Induction of Apoptosis and Mitochondrial Dysfunction
A key feature of many anticancer agents is their ability to trigger programmed cell death, or apoptosis. It is postulated that derivatives of this compound could induce apoptosis through the intrinsic mitochondrial pathway. This involves:
-
Modulation of Reactive Oxygen Species (ROS): The compounds may induce an increase in intracellular ROS levels, leading to oxidative stress.
-
Mitochondrial Membrane Depolarization: Elevated ROS can trigger the depolarization of the mitochondrial membrane.
-
Caspase Activation: This leads to the release of pro-apoptotic factors like cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-3, -9), the executioners of apoptosis.
DNA Binding and Interference
Some quinazoline-based compounds with structural similarities have been shown to interact with DNA through intercalation and groove binding.[2] It is plausible that certain derivatives of this compound could also bind to DNA, interfering with replication and transcription processes, and ultimately leading to cell cycle arrest and cell death.
Quantitative Data from Related Compound Studies
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Azole derivative with trifluoromethylphenyl | MCF-7 | 5.84 ± 0.76 | [3] |
| Azole derivative with trifluoromethylphenyl | MDA-MB-231 | 5.01 ± 0.32 | [3] |
| Azole derivative with trifluoromethylphenyl | HCT-116 | 5.57 ± 0.02 | [3] |
| Thiazolidinedione derivative (PZ-11) | MCF-7 | 17.35 | [4] |
| Thiazolidinedione derivative (PZ-9) | MCF-7 | 29.44 | [4] |
| Quinazoline-chalcone (14g) | K-562 | 0.622 - 1.81 | [2] |
| Quinazoline-chalcone (14g) | HCT-116 | 0.622 - 1.81 | [2] |
Experimental Protocol: Cell Viability and Apoptosis Assay
Objective: To assess the cytotoxic and pro-apoptotic effects of this compound derivatives on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are maintained in appropriate culture medium.
-
MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for 24-72 hours.
-
MTT reagent is added, and the resulting formazan crystals are dissolved.
-
Absorbance is measured to determine cell viability and calculate the IC50 value.
-
-
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:
-
Treated cells are harvested and stained with Annexin V-FITC and PI.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathway: Postulated Anticancer Mechanism
Caption: Postulated induction of apoptosis by a this compound derivative.
Conclusion and Future Directions
The derivatives of this compound hold considerable promise as a scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, the most probable mechanisms of action are the inhibition of fungal ergosterol biosynthesis and the induction of apoptosis in cancer cells.
Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to confirm these hypotheses. Key experiments should include:
-
Enzyme Inhibition Assays: Direct testing of derivatives against purified fungal CYP51 and other potential target enzymes.
-
Detailed Cell Cycle Analysis: Investigating the effects of these compounds on different phases of the cell cycle in cancer cells.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of fungal infections and cancer.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound core to optimize potency and selectivity.
By pursuing these avenues of research, the full therapeutic potential of this versatile chemical scaffold can be unlocked.
References
The Potential Biological Activity of Fluorinated Phenyl Ethanols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Phenyl ethanols, a class of aromatic alcohols, and their derivatives have demonstrated a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. This technical guide explores the potential biological activities of fluorinated phenyl ethanols, providing a comprehensive overview of their synthesis, and potential therapeutic applications. By combining the structural features of phenyl ethanols with the unique properties of fluorine, novel compounds with enhanced potency and selectivity may be developed. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and development in this promising area.
Anticancer Activity
Fluorination has been shown to significantly enhance the anticancer activity of various aromatic compounds. While direct studies on the cytotoxicity of fluorinated phenyl ethanols are limited, research on structurally similar compounds, such as fluorinated phenylacetamides, provides valuable insights into their potential as anticancer agents.
Quantitative Data: Cytotoxicity of Fluorinated Phenyl-Containing Compounds
The following table summarizes the cytotoxic activity of a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| 2a | 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | >100 | [1] |
| MCF-7 (Breast Cancer) | >100 | [1] | ||
| HL-60 (Promyelocytic Leukemia) | >100 | [1] | ||
| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1] |
| MCF-7 (Breast Cancer) | >100 | [1] | ||
| HL-60 (Promyelocytic Leukemia) | >100 | [1] | ||
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1] |
| MCF-7 (Breast Cancer) | 100 | [1] | ||
| HL-60 (Promyelocytic Leukemia) | >100 | [1] | ||
| Imatinib | (Reference Drug) | PC3 (Prostate Carcinoma) | 40 | [1] |
| MCF-7 (Breast Cancer) | 98 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., fluorinated phenyl ethanols) and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Hypothetical PI3K/Akt Inhibition
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. While the specific mechanism of fluorinated phenyl ethanols is yet to be fully elucidated, a hypothetical inhibitory action on this pathway is a plausible mechanism of action.
Antimicrobial Activity
2-Phenylethanol and its derivatives are known to possess antimicrobial properties. Fluorination can potentially enhance this activity by increasing the lipophilicity of the compounds, thereby facilitating their interaction with microbial cell membranes.
Quantitative Data: Antimicrobial Activity of Phenylethanol Derivatives
| Compound | logP | MIC50 (mM) vs. E. coli | Reference |
| Phenyllactic acid | 0.72 | 44.97 | [5][6] |
| Tyrosol | 1.00 | 29.74 | [6] |
| Phenylacetic acid | 1.36 | 20.28 | [5][6] |
| 2-Phenylethanol | 1.49 | 14.89 | [5][6] |
| Methyl phenylacetate | 1.98 | 6.30 | [5][6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Procedure: [2][3][4][5][7][8][9][10]
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., fluorinated phenyl ethanol) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
A potential mechanism for the antimicrobial activity of these compounds is the disruption of bacterial cell wall synthesis, a critical process for bacterial survival.
Enzyme Inhibition
The introduction of fluorine can significantly alter the binding affinity and inhibitory potential of molecules towards specific enzymes. While there is a lack of data for fluorinated phenyl ethanols, their structural similarity to other known enzyme inhibitors suggests they could be promising candidates for targeting various enzymes.
Experimental Protocol: Fluorescence-Based Enzyme Inhibition Assay
Fluorescence-based assays are highly sensitive methods for determining enzyme activity and inhibition.
Principle: These assays utilize a fluorogenic substrate that is converted into a fluorescent product by the enzyme. The rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of product formation.
Procedure for Acetylcholinesterase (AChE) Inhibition: [11][12][13][14]
-
Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.4), a solution of acetylcholinesterase, a fluorogenic substrate (e.g., a derivative of acetylthiocholine that produces a fluorescent product upon hydrolysis), and a solution of the test inhibitor (fluorinated phenyl ethanol) at various concentrations.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, add the enzyme solution and different concentrations of the inhibitor. Incubate for a specific period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic product.
-
Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence versus time curves). Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. The IC50 value can be calculated from the dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive and the Michaelis-Menten constant (Km) of the substrate is known.
Mechanism of Action: Tyrosinase Inhibition
As a representative example of enzyme inhibition, the following diagram illustrates the potential mechanism of tyrosinase inhibition, an enzyme involved in melanin biosynthesis.
Neuroprotective Activity
Phenylethanoid glycosides, which share the core phenylethanol structure, have demonstrated significant neuroprotective effects in various in vitro models of neurodegenerative diseases. This suggests that fluorinated analogs could also possess neuroprotective properties, potentially with enhanced blood-brain barrier permeability and efficacy.
Quantitative Data: Neuroprotective Effects of Phenylethanoid Glycosides
The following table summarizes the neuroprotective effects of non-fluorinated phenylethanoid glycosides against H₂O₂- and β-amyloid-induced injury in PC12 cells, a common in vitro model for neurodegenerative disease research.
| Compound | Concentration (µg/mL) | Cell Viability (% of Control) vs. H₂O₂ induced injury | Cell Viability (% of Control) vs. Aβ₁₋₄₂ induced injury | Reference |
| Phenylethanoid Glycosides (PhGs) | 5 | ~55% | ~60% | [15][16] |
| 25 | ~70% | ~75% | [15][16] | |
| 50 | ~85% | ~90% | [15][16] |
Note: The data is approximated from graphical representations in the cited literature.
Experimental Protocol: In Vitro Neuroprotection Assay
Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by neurotoxins, such as hydrogen peroxide (H₂O₂) or β-amyloid (Aβ) peptides. Cell viability is measured as an indicator of neuroprotection.
-
Cell Culture: Culture PC12 cells (a rat pheochromocytoma cell line commonly used in neuroscience research) in appropriate media. Differentiate the cells into a neuronal phenotype by treating with Nerve Growth Factor (NGF).
-
Compound Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of the test compounds (e.g., fluorinated phenylethanoid glycosides) for a specified duration (e.g., 24 hours).
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin, such as H₂O₂ (e.g., 100 µM) or aggregated Aβ₁₋₄₂ peptide (e.g., 10 µM), for another 24 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in the anticancer activity section.
-
Data Analysis: Calculate the percentage of neuroprotection for each compound concentration by comparing the viability of cells treated with the compound and the neurotoxin to cells treated with the neurotoxin alone.
Workflow for Neuroprotection Studies
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of novel compounds.
Conclusion
This technical guide provides a foundational overview of the potential biological activities of fluorinated phenyl ethanols. The inclusion of fluorine is a promising strategy to enhance the therapeutic potential of the phenylethanol scaffold. The presented data on structurally similar compounds, along with detailed experimental protocols and hypothetical mechanisms of action, are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the synthesis and biological evaluation of a broader range of fluorinated phenyl ethanol derivatives is warranted to fully explore their potential as novel therapeutic agents for cancer, infectious diseases, and neurodegenerative disorders.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. protocols.io [protocols.io]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Robust and Convenient Fluorimetric Assay for Measuring Acetylcholinesterase Activity and Screening Acetylcholinesterase Inhibitors | AAT Bioquest [aatbio.com]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent assay for acetylcholinesterase activity and inhibitor screening based on lanthanide organic/inorganic hybrid materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 16. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure 1-(2-Chloro-4-fluorophenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The precise stereochemistry of this alcohol is often critical to the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and highly selective enantioselective synthesis methods is of paramount importance. This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of this compound, with a focus on asymmetric reduction of the corresponding prochiral ketone, 2'-Chloro-4'-fluoroacetophenone. This document details key experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic workflows.
Core Synthetic Strategies
The primary approach for the enantioselective synthesis of this compound is the asymmetric reduction of 2'-Chloro-4'-fluoroacetophenone. This can be achieved through two main catalytic strategies: chemocatalysis, primarily using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), and biocatalysis, employing either isolated enzymes (ketoreductases) or whole-cell systems.
Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Method
The Corey-Bakshi-Shibata (CBS) reduction is a robust and widely utilized method for the enantioselective reduction of prochiral ketones.[1][2][3] This reaction employs a chiral oxazaborolidine catalyst, which coordinates with a borane reducing agent to facilitate the stereoselective transfer of a hydride to the ketone, yielding a chiral secondary alcohol with high enantiomeric excess.[1][3] The predictability of the stereochemical outcome is a key advantage of this method.[1] For the synthesis of (R)-1-(2-Chloro-4-fluorophenyl)ethanol, the (S)-2-Methyl-CBS-oxazaborolidine catalyst is typically used, while the (R)-catalyst would yield the (S)-alcohol.
dot
Quantitative Data for CBS Reduction
| Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
| 10 | Borane-dimethyl sulfide | THF | -20 to 0 | 2 | >90 | >95 | (R) |
Experimental Protocol: Asymmetric Reduction of 2'-Chloro-4'-fluoroacetophenone via CBS Method
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (S)-2-Methyl-CBS-oxazaborolidine (10 mol%).
-
Dilute the catalyst with anhydrous THF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.0 - 1.2 equivalents) dropwise to the stirred catalyst solution.
-
After stirring for 15 minutes at 0°C, cool the reaction mixture to -20°C.
-
In a separate flask, dissolve 2'-Chloro-4'-fluoroacetophenone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -15°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, slowly add methanol to quench the excess borane.
-
Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the enantiomerically enriched (R)-1-(2-Chloro-4-fluorophenyl)ethanol.
-
Determine the enantiomeric excess using chiral HPLC analysis.
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. This approach utilizes either isolated enzymes (ketoreductases, KREDs) or whole microbial cells (e.g., yeast) to catalyze the asymmetric reduction of the prochiral ketone. These methods operate under mild reaction conditions and often provide excellent enantioselectivity.
Ketoreductase (KRED) Catalyzed Reduction
Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, typically requiring a nicotinamide cofactor (NADH or NADPH).[4] For industrial applications, a cofactor regeneration system is employed, often using a sacrificial alcohol like isopropanol or an enzyme system such as glucose/glucose dehydrogenase.[4] Specific KREDs have been engineered to exhibit high activity and selectivity for the reduction of 2'-Chloro-4'-fluoroacetophenone.[1]
dot
Quantitative Data for KRED-Catalyzed Reduction
| KRED Source | Cofactor Regeneration | Solvent | pH | Temp (°C) | Substrate Conc. (g/L) | Yield (%) | e.e. (%) | Configuration |
| Engineered E. coli | Glucose/GDH | Aqueous Buffer/Co-solvent | 7.0 | 30 | 50-100 | >95 | >99 | (S) or (R) |
Experimental Protocol: KRED-Catalyzed Asymmetric Reduction
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
Ketoreductase (lyophilized powder or solution)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., isopropanol or DMSO, if required)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add D-glucose, NADP⁺ (or NAD⁺), and glucose dehydrogenase.
-
Add the ketoreductase enzyme.
-
Dissolve 2'-Chloro-4'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC or GC analysis.
-
Upon completion, saturate the aqueous phase with sodium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product if necessary and determine the enantiomeric excess by chiral HPLC or GC.
Whole-Cell Biocatalytic Reduction
The use of whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), offers a cost-effective and operationally simple method for asymmetric ketone reduction.[2][5] The microbial cells contain the necessary dehydrogenases and have an inherent system for cofactor regeneration.[3] Different yeast strains can exhibit different stereoselectivities, providing access to either the (R)- or (S)-enantiomer.[2]
dot
Quantitative Data for Whole-Cell Reduction
| Microorganism | Co-substrate | pH | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Configuration |
| Saccharomyces cerevisiae | Glucose | 7.0-8.0 | 25-30 | 24-48 | 80-95 | >99 | (R) or (S) |
Experimental Protocol: Whole-Cell Asymmetric Reduction
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
Yeast strain (e.g., Saccharomyces cerevisiae)
-
Growth medium (e.g., YPD broth)
-
Co-substrate (e.g., glucose)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Cultivation of Yeast: Inoculate the yeast strain into a sterile growth medium and incubate with shaking until a sufficient cell density is reached.
-
Preparation of Resting Cells: Harvest the cells by centrifugation, wash with sterile buffer, and resuspend in the reaction buffer to a desired concentration.
-
Biotransformation: To the resting cell suspension, add the co-substrate (e.g., glucose).
-
Add the 2'-Chloro-4'-fluoroacetophenone (neat or as a solution in a minimal amount of a suitable solvent).
-
Incubate the reaction mixture at a controlled temperature (e.g., 28°C) with agitation.
-
Monitor the reaction by GC or HPLC.
-
Work-up: Once the reaction is complete, remove the yeast cells by centrifugation or filtration.
-
Saturate the supernatant with sodium chloride and extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product if necessary and determine the enantiomeric excess.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through several robust methodologies. The Corey-Bakshi-Shibata reduction offers a reliable chemocatalytic route with high enantioselectivity, while biocatalytic approaches using either isolated ketoreductases or whole-cell systems provide environmentally friendly and highly specific alternatives. The choice of method will depend on factors such as the desired enantiomer, scale of the reaction, cost considerations, and available equipment. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs in the development of chiral pharmaceuticals and other fine chemicals.
References
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Asymmetric reduction of acetophenone with calcium-alginate-entrapped Baker's yeast in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol: Key Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 1-(2-Chloro-4-fluorophenyl)ethanol, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this chiral alcohol is of significant interest due to its presence as a structural motif in numerous biologically active molecules. This document details the critical precursors, outlines experimental protocols for the principal synthetic strategies, and presents quantitative data to facilitate comparison and selection of the most suitable methodology for specific research and development needs.
Core Synthetic Strategies and Key Precursors
The synthesis of this compound can be efficiently achieved through three primary pathways, each originating from a distinct key precursor. These precursors are readily available or can be synthesized through established methods. The choice of synthetic route often depends on factors such as desired stereochemistry, scale of production, and available resources.
The three key precursors are:
-
2-Chloro-4-fluoroacetophenone
-
1-Bromo-2-chloro-4-fluorobenzene
-
2-Chloro-4-fluorobenzaldehyde
The corresponding synthetic strategies involve:
-
Reduction of a Ketone: The reduction of 2-chloro-4-fluoroacetophenone offers a direct and often high-yielding route to the target alcohol. This method can be adapted for both racemic and asymmetric synthesis.
-
Grignard Reaction: The reaction of a Grignard reagent, prepared from 1-bromo-2-chloro-4-fluorobenzene, with an appropriate electrophile like acetaldehyde, provides a classic carbon-carbon bond-forming strategy.
-
Addition to an Aldehyde: The addition of a methyl group to 2-chloro-4-fluorobenzaldehyde using an organometallic reagent, such as a Grignard reagent, is another viable synthetic pathway.
Quantitative Data Summary
The following tables summarize quantitative data for the different synthetic routes to this compound, allowing for a comparative analysis of their efficiency and stereoselectivity.
Table 1: Synthesis of this compound via Reduction of 2-Chloro-4-fluoroacetophenone
| Reducing Agent/Catalyst System | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 to Room Temp | 1-2 h | 80-95 (crude) | 0 (racemic) | N/A |
| Thermoanaerobacter pseudethanolicus SADH mutant (ΔP84/A85G) | Buffer/Co-solvent | 30 | 24 h | High | >99 | (S) |
| Thermoanaerobacter pseudethanolicus SADH mutant (P84S/A85G) | Buffer/Co-solvent | 30 | 24 h | High | >99 | (S) |
| Ruthenium-based catalyst (e.g., RuCl--INVALID-LINK--) | Formic acid/Triethylamine | 28 | 12-24 h | >95 | 98 | (R) |
Table 2: Synthesis of this compound via Grignard Reaction
| Grignard Precursor | Electrophile | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) |
| 1-Bromo-2-chloro-4-fluorobenzene | Acetaldehyde | Anhydrous Diethyl Ether or THF | 0 to Room Temp | 1-2 h | 70-85 (estimated) |
| 2-Chloro-4-fluorobenzaldehyde | Methylmagnesium Bromide | Anhydrous Diethyl Ether or THF | 0 to Room Temp | 1-2 h | 75-90 (estimated) |
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations described above. These protocols are based on established chemical principles and analogous reactions reported in the scientific literature. Researchers should consider these as representative procedures and may need to optimize conditions for their specific experimental setup and scale.
Protocol 1: Reduction of 2-Chloro-4-fluoroacetophenone with Sodium Borohydride
This protocol describes the straightforward synthesis of racemic this compound.
Materials:
-
2-Chloro-4-fluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-fluoroacetophenone (1.0 eq) in methanol or ethanol (10-20 volumes).
-
Cool the stirred solution in an ice bath to 0-5 °C.
-
Add sodium borohydride (0.5-1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate ester.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation.
Protocol 2: Asymmetric Biocatalytic Reduction of 2-Chloro-4-fluoroacetophenone
This protocol outlines a general procedure for the enantioselective synthesis of (S)-1-(2-Chloro-4-fluorophenyl)ethanol using a whole-cell biocatalyst.[1]
Materials:
-
2-Chloro-4-fluoroacetophenone
-
Whole-cell biocatalyst (e.g., recombinant E. coli expressing a suitable alcohol dehydrogenase)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Co-substrate for cofactor regeneration (e.g., glucose or isopropanol)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a suspension of the whole-cell biocatalyst in the buffer solution in a suitable reaction vessel.
-
Add the co-substrate for cofactor regeneration.
-
Dissolve 2-chloro-4-fluoroacetophenone in a minimal amount of a water-miscible co-solvent if necessary, and add it to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress and enantiomeric excess by chiral HPLC or GC.
-
Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 2 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The enantiomerically enriched this compound can be purified by column chromatography if necessary.
Protocol 3: Grignard Synthesis from 1-Bromo-2-chloro-4-fluorobenzene and Acetaldehyde
This protocol describes the formation of a Grignard reagent and its subsequent reaction with acetaldehyde.
Materials:
-
1-Bromo-2-chloro-4-fluorobenzene
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
In an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-2-chloro-4-fluorobenzene (1.0 eq) in anhydrous ether or THF.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve acetaldehyde (1.1 eq) in anhydrous ether or THF and add it dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or distillation.
-
Synthetic Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflows for synthesis.
References
Methodological & Application
Application Notes and Protocols for 1-(2-Chloro-4-fluorophenyl)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloro-4-fluorophenyl)ethanol is a chiral alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its substituted phenyl ring and the presence of a stereocenter make it a key intermediate for introducing specific structural motifs into target molecules, which can be crucial for their biological activity. The enantiomerically pure forms of this alcohol are often sought after in drug discovery to optimize pharmacological profiles and minimize potential side effects associated with racemic mixtures.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on asymmetric synthesis to obtain enantiomerically enriched forms.
Core Applications
The primary application of this compound in organic synthesis is as a chiral precursor. The hydroxyl group can be readily transformed into other functionalities or used as a handle for further synthetic manipulations. The chloro and fluoro substituents on the phenyl ring influence the electronic properties and lipophilicity of the molecule and its derivatives, which can be critical for receptor binding and pharmacokinetic properties of the final active pharmaceutical ingredient (API).
While specific, publicly detailed applications in the synthesis of named drugs are limited, the structural motif is of significant interest in medicinal chemistry. Chiral 2-halo-1-arylethanols are recognized as essential precursors for various pharmaceuticals.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the reduction of the corresponding prochiral ketone, 2'-Chloro-4'-fluoroacetophenone. To obtain enantiomerically pure forms, asymmetric reduction methods are employed.
Asymmetric Synthesis Methods
Two primary methods for the asymmetric synthesis of chiral this compound are biocatalytic reduction and asymmetric transfer hydrogenation.
1. Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective route to chiral alcohols using enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). These enzymes can exhibit high enantioselectivity, often yielding products with excellent enantiomeric excess (e.e.).
A study on the asymmetric reduction of 2-haloacetophenones using mutants of a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) demonstrated the feasibility of producing enantiopure (S)-2-chloro-1-(4'-fluorophenyl)-1-ethanol.[1] While this is a constitutional isomer, the methodology is directly applicable to 2'-Chloro-4'-fluoroacetophenone. Different enzyme mutants can produce either the (R)- or (S)-enantiomer. For instance, the ΔP84/A85G TeSADH mutant typically yields (S)-alcohols, while other mutants can produce the (R)-enantiomer.[1]
Quantitative Data Summary: Biocatalytic Reduction of 2'-Chloro-4'-fluoroacetophenone
| Enzyme Mutant | Product Enantiomer | Enantiomeric Excess (e.e.) | Conversion |
| P84S/I86A TeSADH | (S) | >99% | Moderate |
| ΔP84/A85G TeSADH | (S) | >99% | Improved |
2. Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful chemical method for the enantioselective reduction of ketones. This technique typically employs a transition metal catalyst, such as Ruthenium or Rhodium, with a chiral ligand in the presence of a hydrogen donor like isopropanol or formic acid.
While a specific protocol for this compound is not detailed in the provided search results, general protocols for the ATH of substituted acetophenones are well-established and can be adapted.
Quantitative Data Summary: Asymmetric Transfer Hydrogenation of Substituted Acetophenones (General)
| Catalyst System | Hydrogen Donor | Yield | Enantiomeric Excess (e.e.) |
| Ru(II)-chiral diamine ligand | Isopropanol | High | Up to >99% |
| [Mn(CO)2(chiral (NH)2P2)]Br | Isopropanol | Up to >99% | 90–99% |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of 2'-Chloro-4'-fluoroacetophenone
This protocol is adapted from general procedures for the biocatalytic reduction of haloacetophenones.[1]
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
TeSADH mutant (e.g., ΔP84/A85G for the (S)-enantiomer)
-
NADP+
-
Isopropanol
-
Tris-HCl buffer (50 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing Tris-HCl buffer (pH 7.0, 50 mM).
-
Add isopropanol to a final concentration of 30% (v/v) as the co-substrate for cofactor regeneration.
-
Add 2'-Chloro-4'-fluoroacetophenone to a final concentration of 10 mM.
-
Add NADP+ to a final concentration of 1.0 mM.
-
Initiate the reaction by adding the TeSADH mutant enzyme to a final concentration of 1.6 μM.
-
Seal the vessel and shake the reaction mixture at 50 °C and 180 rpm for 12 hours.
-
Monitor the reaction progress by chiral HPLC or GC.
-
Upon completion, extract the product from the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess using chiral HPLC.
Protocol 2: Asymmetric Transfer Hydrogenation of 2'-Chloro-4'-fluoroacetophenone (General Protocol)
This is a general protocol that would require optimization for the specific substrate.
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
[{RuCl2(p-cymene)}2]
-
(1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve [{RuCl2(p-cymene)}2] (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Add a solution of 2'-Chloro-4'-fluoroacetophenone (1 equivalent) in the anhydrous solvent to the catalyst mixture.
-
Add the formic acid/triethylamine azeotrope (2-5 equivalents).
-
Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantiomerically enriched this compound.
-
Determine the yield and enantiomeric excess by chiral HPLC or NMR analysis of a Mosher ester derivative.
Application Example: Synthesis of a Hypothetical Bioactive Molecule
This compound can be utilized as a key intermediate in the synthesis of more complex molecules with potential biological activity. The following is a representative workflow for its application.
Workflow for the Synthesis of a Hypothetical N-substituted Amine:
Caption: Synthetic workflow from a prochiral ketone to a final N-substituted product.
Protocol 3: Synthesis of a Chiral Amine using (S)-1-(2-Chloro-4-fluorophenyl)ethanol
This protocol outlines a general procedure for converting the chiral alcohol into a chiral amine, a common transformation in medicinal chemistry.
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve (S)-1-(2-Chloro-4-fluorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane in a flask cooled to 0 °C under an inert atmosphere.
-
Add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with an Amine
-
Dissolve the crude mesylate from Step 1 in a polar aprotic solvent such as DMF or acetonitrile.
-
Add the desired primary or secondary amine (2-3 equivalents) and a non-nucleophilic base like potassium carbonate or DIPEA (2 equivalents).
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired chiral amine.
This two-step sequence demonstrates how the chirality of this compound is transferred to a new, more complex molecule, highlighting its utility as a chiral building block.
References
Application Notes and Protocols for 1-(2-Chloro-4-fluorophenyl)ethanol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2-chloro-4-fluorophenyl)ethanol as a key chiral intermediate in pharmaceutical synthesis. Detailed protocols for its preparation and its application in the synthesis of active pharmaceutical ingredients (APIs) are presented, supported by quantitative data and workflow visualizations.
Introduction
This compound is a chiral secondary alcohol that has emerged as a critical building block in the synthesis of complex pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final drug product. The enantiomerically pure forms of this intermediate are highly sought after, with the (R)-enantiomer being a key precursor in the synthesis of the third-generation anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. Lorlatinib is a potent, brain-penetrant inhibitor of ALK and ROS1 tyrosine kinases, used in the treatment of specific types of non-small cell lung cancer (NSCLC)[1][2][3][4][5][6].
The primary route for the synthesis of enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 2'-chloro-4'-fluoroacetophenone[1]. Both biocatalytic and chemocatalytic methods have been explored for this transformation, with biocatalysis often being favored for its high enantioselectivity and environmentally friendly reaction conditions[1][7][8].
Physicochemical Properties
| Property | Value |
| CAS Number | 112108-68-6[9] |
| Molecular Formula | C₈H₈ClFO[10] |
| Molecular Weight | 174.60 g/mol [10] |
| Appearance | Solid[10][11] |
Application in Pharmaceutical Synthesis: Lorlatinib
The most significant application of (R)-1-(2-chloro-4-fluorophenyl)ethanol is as a key intermediate in the multi-step synthesis of Lorlatinib[1]. The chiral alcohol is activated and then coupled with another key fragment to construct the complex macrocyclic structure of the drug[1].
Synthetic Pathway Overview
The general workflow for the synthesis of Lorlatinib highlights the critical role of (R)-1-(2-chloro-4-fluorophenyl)ethanol. The synthesis is a convergent process where the chiral alcohol forms a significant part of the final molecule.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound.
Protocol 1: Biocatalytic Asymmetric Reduction of 2'-Chloro-4'-fluoroacetophenone
This protocol describes a general method for the enantioselective reduction of 2'-chloro-4'-fluoroacetophenone using a ketoreductase enzyme, often from a whole-cell biocatalyst. This method is reported to be highly efficient and selective for producing the (R)-enantiomer required for Lorlatinib synthesis[1].
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
Ketoreductase (KRED) or whole-cell biocatalyst expressing a suitable KRED
-
Co-factor (e.g., NADPH) and a regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Bioreactor or temperature-controlled shaker
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Analytical equipment for monitoring (e.g., chiral HPLC or GC)
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the whole-cell biocatalyst or a solution of the isolated ketoreductase in the buffer.
-
Reaction Setup: In the bioreactor, combine the biocatalyst suspension/solution, the co-factor regeneration system, and 2'-chloro-4'-fluoroacetophenone.
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature (typically 25-35 °C) with agitation. Monitor the progress of the reaction by analyzing samples using chiral HPLC or GC to determine the conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, separate the biomass by centrifugation.
-
Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Analysis: Determine the yield and enantiomeric excess of the final product.
Quantitative Data: While a specific dataset for the biocatalytic reduction of 2'-chloro-4'-fluoroacetophenone is not publicly available, similar biocatalytic reductions of haloacetophenones report high yields and excellent enantioselectivity[1].
| Parameter | Reported Value |
| Yield | >95% (typical for similar reductions) |
| Enantiomeric Excess (e.e.) | >99% (for the desired enantiomer) |
Protocol 2: Chemocatalytic Asymmetric Transfer Hydrogenation
This protocol provides a general method for the asymmetric reduction of 2'-chloro-4'-fluoroacetophenone using a metal catalyst and a hydrogen donor.
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
Chiral catalyst (e.g., Ru-based catalyst with a chiral ligand)
-
Hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol)
-
Solvent (e.g., dichloromethane or toluene)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Equipment:
-
Reaction vessel with inert atmosphere capabilities
-
Magnetic stirrer and heating/cooling system
-
Separatory funnel
-
Rotary evaporator
-
Analytical equipment (e.g., chiral HPLC or GC)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 2'-chloro-4'-fluoroacetophenone and the chiral catalyst in the solvent.
-
Reagent Addition: Add the hydrogen donor to the reaction mixture.
-
Reaction Conditions: Stir the reaction at a controlled temperature until completion, monitoring by TLC, HPLC, or GC.
-
Work-up: Quench the reaction with a suitable aqueous solution.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the product.
Data Presentation
The choice of synthetic method for this compound depends on factors such as scale, cost, and required enantiopurity. Below is a comparative summary of typical quantitative data for different synthetic approaches based on analogous reactions.
| Method | Catalyst/Reagent | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) | Key Features |
| Biocatalytic Reduction | Ketoreductase (whole cell or isolated) | High (>95) | Excellent (>99) | Environmentally friendly, high selectivity, mild conditions.[1][7] |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | High (>90) | High (90-99) | High turnover numbers, well-defined catalysts.[8] |
| Sodium Borohydride Reduction | NaBH₄ | High (>90) | 0 (racemic) | Simple, inexpensive, produces a racemic mixture. |
Logical Relationships and Workflows
The decision-making process for selecting a synthetic route for a chiral intermediate like this compound can be visualized as follows:
Conclusion
This compound is a valuable and versatile chiral intermediate, with its (R)-enantiomer playing a crucial role in the synthesis of the important anti-cancer drug, Lorlatinib. The development of efficient and highly enantioselective synthetic methods, particularly through biocatalysis, has enabled its production on a larger scale. The protocols and data presented here provide a foundation for researchers and drug development professionals working with this key pharmaceutical intermediate.
References
- 1. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 2. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficacy of Lorlatinib in Treatment-Naive Patients With ALK-Positive Advanced NSCLC in Relation to EML4::ALK Variant Type and ALK With or Without TP53 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lorlatinib in patients with ALK-positive non-small-cell lung cancer: results from a global phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-line lorlatinib for advanced ALK-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lorlatinib for Previously Treated ALK-Positive Advanced NSCLC: Primary Efficacy and Safety From a Phase 2 Study in People's Republic of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Reduction of Prochiral Ketones to 1-(2-Chloro-4-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric reduction of the prochiral ketone 2'-Chloro-4'-fluoroacetophenone to the chiral alcohol 1-(2-Chloro-4-fluorophenyl)ethanol, a valuable intermediate in pharmaceutical synthesis. The focus is on a highly selective biocatalytic method employing a genetically engineered secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH). Additionally, alternative biocatalytic approaches and chemo-catalytic methods are discussed to provide a comprehensive overview for researchers. All quantitative data is summarized in tables for clear comparison, and detailed experimental workflows are illustrated with diagrams.
Introduction
Chiral alcohols are critical building blocks in the pharmaceutical industry, where the stereochemistry of a molecule often dictates its pharmacological activity and safety profile. The asymmetric reduction of prochiral ketones is a direct and efficient route to access enantiopure alcohols. This compound is a key chiral intermediate for the synthesis of various active pharmaceutical ingredients (APIs). This document outlines a robust and highly enantioselective biocatalytic method for its synthesis.
Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[1][2] This note primarily details the use of mutants of TeSADH, which have shown exceptional performance in the reduction of 2'-Chloro-4'-fluoroacetophenone.[3]
Biocatalytic Reduction using Engineered Thermoanaerobacter pseudethanolicus Secondary Alcohol Dehydrogenase (TeSADH)
The asymmetric reduction of 2'-Chloro-4'-fluoroacetophenone can be effectively achieved using mutants of TeSADH, a robust alcohol dehydrogenase known for its thermal stability and tolerance to organic solvents. Specific mutations have been shown to enhance its activity and stereoselectivity for this particular substrate.[3]
Quantitative Data Summary
The following table summarizes the performance of various TeSADH mutants in the asymmetric reduction of 2'-Chloro-4'-fluoroacetophenone to (S)-1-(2-Chloro-4-fluorophenyl)ethanol.[3]
| Catalyst (TeSADH Mutant) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| I86A | 88 | >99 | S |
| A85G/I86A/C295A | 96 | >99 | S |
| P84S/I86A | >99 | >99 | S |
| ΔP84/A85G | >99 | >99 | S |
| P84S/A85G | 99 | >99 | S |
Experimental Protocols
This protocol is a generalized procedure for the expression and purification of His-tagged TeSADH mutants in E. coli.
-
Transformation: Transform the plasmid containing the gene for the desired TeSADH mutant into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture:
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18-25°C for 16-20 hours.[4]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).[4]
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.[4]
-
-
Purification (Affinity Chromatography):
-
Equilibrate a Ni-NTA or Co-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged TeSADH mutant with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store at -80°C.
-
This protocol is based on the general procedure described for the reduction of haloacetophenones using TeSADH mutants.[3]
-
Reaction Setup:
-
In a reaction vessel, prepare a solution of 50 mM Tris-HCl buffer (pH 7.0).
-
Add NADP+ to a final concentration of 1.0 mM.
-
Add the purified TeSADH mutant to a final concentration of 1.6 µM.
-
Add 2-propanol to a final concentration of 30% (v/v) to serve as the co-substrate for cofactor regeneration.
-
-
Substrate Addition:
-
Add 2'-Chloro-4'-fluoroacetophenone to a final concentration of 10 mM. The substrate can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 50°C with agitation (e.g., 180 rpm) for 12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, saturate the aqueous phase with NaCl.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 2 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral GC or chiral HPLC analysis.
-
Visualization of the Experimental Workflow
Caption: Workflow for the biocatalytic asymmetric reduction of 2'-Chloro-4'-fluoroacetophenone using TeSADH.
Alternative Methodologies
For a comprehensive understanding, it is beneficial to consider alternative approaches for the synthesis of this compound.
Whole-Cell Biocatalysis
The use of whole microbial cells (e.g., yeast or bacteria) can be a cost-effective alternative to using purified enzymes, as it eliminates the need for enzyme purification and can have built-in cofactor regeneration systems.[5]
Quantitative Data Summary (Representative Examples for similar substrates)
| Biocatalyst | Substrate | Product Configuration | Conversion (%) | ee (%) |
| Saccharomyces cerevisiae | 2'-chloroacetophenone | R | >99 | >99 |
| Recombinant E. coli | 4-fluoroacetophenone | R | >95 | >99 |
Protocol: Asymmetric Reduction using a Whole-Cell Biocatalyst (General)
-
Cultivation: Grow the selected microbial strain in a suitable growth medium.
-
Biocatalyst Preparation: Harvest the cells by centrifugation and wash with buffer to obtain a resting cell suspension.
-
Reaction: Resuspend the cells in a buffer containing a carbon source (e.g., glucose) for cofactor regeneration. Add the substrate, 2'-Chloro-4'-fluoroacetophenone, and incubate with agitation.
-
Work-up and Analysis: Follow the same work-up and analysis procedure as described in section 2.2.2.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful chemical method for the enantioselective reduction of prochiral ketones.[1] This method typically employs a transition metal catalyst (e.g., Ruthenium or Rhodium) with a chiral ligand and a hydrogen donor (e.g., 2-propanol or formic acid/triethylamine mixture).
Quantitative Data Summary (Representative Examples for similar substrates)
| Catalyst/Ligand | Hydrogen Donor | Conversion (%) | ee (%) | Product Configuration |
| [RuCl(p-cymene)((S,S)-Ts-DPEN)] | HCOOH/NEt₃ | High | >95 | R |
| [Rh(cod)Cl]₂ / Chiral Phosphine | 2-propanol | Variable | Variable | Dependent on Ligand |
Protocol: Asymmetric Transfer Hydrogenation (General)
-
Reaction Setup: Under an inert atmosphere, dissolve the ketone substrate and the chiral catalyst in a suitable solvent.
-
Reagent Addition: Add the hydrogen donor to the reaction mixture.
-
Reaction Conditions: Stir the reaction at a specific temperature until completion.
-
Work-up and Analysis: Quench the reaction, extract the product, and purify by column chromatography. Determine yield and enantiomeric excess.
Logical Relationships in Biocatalytic Reduction
The following diagram illustrates the key components and their interactions in the TeSADH-catalyzed reduction of 2'-Chloro-4'-fluoroacetophenone.
Caption: Logical diagram of the TeSADH-catalyzed asymmetric reduction with cofactor regeneration.
Conclusion
The biocatalytic asymmetric reduction of 2'-Chloro-4'-fluoroacetophenone using engineered TeSADH offers a highly efficient and enantioselective route to the valuable chiral intermediate, (S)-1-(2-Chloro-4-fluorophenyl)ethanol. The provided protocols and data serve as a comprehensive guide for researchers in the pharmaceutical and fine chemical industries. The exploration of alternative whole-cell biocatalysis and asymmetric transfer hydrogenation methods provides a broader context for selecting the most appropriate synthetic strategy based on specific laboratory capabilities and project requirements.
References
- 1. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Expression and Purification [protocols.io]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 1-(2-Chloro-4-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral 1-(2-Chloro-4-fluorophenyl)ethanol, a valuable building block in the pharmaceutical industry. The protocols herein focus on two primary biocatalytic approaches: whole-cell bioreduction using Rhodotorula rubra and screening with a commercially available ketoreductase (KRED) kit.
Introduction
Chiral this compound is a key intermediate in the synthesis of various pharmaceuticals. The stereochemistry of this alcohol is often critical to the biological activity and safety of the final active pharmaceutical ingredient (API). Biocatalysis offers a green, highly selective, and efficient alternative to traditional chemical synthesis for producing enantiomerically pure compounds. This guide details two robust methods for the asymmetric reduction of the prochiral ketone, 2'-Chloro-4'-fluoroacetophenone, to the desired chiral alcohol.
Method 1: Whole-Cell Bioreduction with Rhodotorula rubra KCh 82
This method utilizes the yeast Rhodotorula rubra KCh 82 as a whole-cell biocatalyst for the enantioselective reduction of 2'-Chloro-4'-fluoroacetophenone to (R)-1-(2-Chloro-4-fluorophenyl)ethanol. This strain has been shown to produce the (R)-enantiomer with high conversion and excellent enantiomeric excess.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Biocatalyst | Rhodotorula rubra KCh 82 (whole cells) | [1] |
| Substrate | 2'-Chloro-4'-fluoroacetophenone | [1] |
| Product | (R)-1-(2-Chloro-4-fluorophenyl)ethanol | [1] |
| Enantiomeric Excess (ee) | >99% | [1] |
| Reaction Time | 6 days | [1] |
Experimental Protocols
1. Cultivation of Rhodotorula rubra KCh 82
This protocol is based on general cultivation methods for Rhodotorula species.
-
Medium: Yeast Malt (YM) medium is commonly used for the cultivation of Rhodotorula species. The composition is as follows:
-
Yeast Extract: 3 g/L
-
Malt Extract: 3 g/L
-
Peptone: 5 g/L
-
Glucose: 10 g/L
-
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Rhodotorula rubra KCh 82 from a YM agar plate to a 100 mL Erlenmeyer flask containing 20 mL of sterile YM broth.
-
Incubate the flask at 28°C on a rotary shaker at 150-200 rpm for 24-48 hours, or until a turbid culture is obtained.
-
-
Main Culture:
-
Inoculate 100 mL of sterile YM medium in a 500 mL Erlenmeyer flask with 5-10% (v/v) of the seed culture.
-
Incubate the main culture at 28°C on a rotary shaker at 150-200 rpm for 48-72 hours. The cells are typically harvested in the late logarithmic to early stationary phase for biotransformation.
-
Harvest the yeast cells by centrifugation at 4000-5000 x g for 10-15 minutes at 4°C.
-
Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM, pH 7.0) or sterile distilled water and resuspend the cells in the reaction buffer to the desired concentration (e.g., 50-100 g/L wet cell weight).
-
2. Whole-Cell Biotransformation
-
In a sterile Erlenmeyer flask, prepare the reaction mixture containing the washed Rhodotorula rubra KCh 82 cell suspension in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Add a carbon source, such as glucose (e.g., 1-2% w/v), to the cell suspension to facilitate cofactor regeneration (NAD(P)H).
-
Dissolve the substrate, 2'-Chloro-4'-fluoroacetophenone, in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) to aid its solubility. The final concentration of the organic solvent should be kept low (typically <1-2% v/v) to avoid toxicity to the cells.
-
Add the substrate solution to the cell suspension to a final concentration of, for example, 1-10 g/L. The optimal substrate concentration should be determined experimentally.
-
Incubate the reaction mixture at 28-30°C on a rotary shaker at 150-200 rpm for up to 6 days.[1]
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC for substrate consumption and product formation.
3. Product Extraction and Purification
-
After the reaction is complete, separate the yeast cells from the reaction broth by centrifugation or filtration.
-
Saturate the supernatant with NaCl to reduce the solubility of the product in the aqueous phase.
-
Extract the product from the supernatant with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of chiral this compound using Rhodotorula rubra.
Method 2: Screening with a Commercial Ketoreductase (KRED) Kit
For researchers who prefer a more direct approach without the need for microbial cultivation, commercially available ketoreductase (KRED) screening kits, such as those from Codexis, offer a rapid and efficient way to identify a suitable enzyme for the desired transformation.[2][3] These kits typically contain a panel of engineered KREDs with diverse substrate specificities and stereoselectivities.
Quantitative Data Summary (Representative Screening Conditions)
| Parameter | Recommended Range/Value |
| Biocatalyst | 10 mg of each KRED from the screening kit |
| Substrate Concentration | ~10-50 mM |
| Cofactor Regeneration System | Isopropanol or Glucose/Glucose Dehydrogenase (GDH) |
| Temperature | 30°C |
| pH | 6.0 - 9.0 (typically around 7.0) |
| Reaction Time | 24 hours (for initial screening) |
| Solvent | Aqueous buffer with a co-solvent (e.g., 10-50% isopropanol or <5% DMSO) |
Experimental Protocols
1. KRED Screening with Isopropanol for Cofactor Regeneration
This protocol is a general guideline for KREDs that can utilize isopropanol as both a co-substrate for cofactor recycling and a co-solvent.
-
In separate labeled 1.5-2 mL vials, weigh out approximately 10 mg of each KRED to be screened.
-
Prepare a stock solution of the substrate, 2'-Chloro-4'-fluoroacetophenone, in isopropanol (e.g., 100-500 mM).
-
Prepare the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) containing the necessary cofactor (typically NADP⁺, e.g., 1 mM).
-
To each vial containing a KRED, add the reaction buffer (e.g., 900 µL).
-
Initiate the reactions by adding the substrate stock solution (e.g., 100 µL) to each vial. The final reaction volume will be 1 mL, with 10% (v/v) isopropanol.
-
Seal the vials and incubate them at 30°C with agitation (e.g., on a shaker) for 24 hours.
-
After 24 hours, quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) and vortex thoroughly.
-
Centrifuge the vials to separate the aqueous and organic layers.
-
Analyze the organic layer by GC or HPLC to determine the conversion and by chiral HPLC to determine the enantiomeric excess.
2. KRED Screening with Glucose/GDH for Cofactor Regeneration
This protocol is for KREDs that require a coupled-enzyme system for cofactor regeneration.
-
In separate labeled 1.5-2 mL vials, weigh out approximately 10 mg of each KRED to be screened.
-
Prepare a stock solution of the substrate, 2'-Chloro-4'-fluoroacetophenone, in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 1 M).
-
Prepare the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) containing the cofactor (e.g., NADP⁺, 1 mM), glucose (e.g., 100 mM), and glucose dehydrogenase (GDH, e.g., 1-5 U/mL). Many commercial kits provide a pre-mixed buffer for this purpose.
-
To each vial containing a KRED, add the reaction buffer mixture (e.g., 990 µL).
-
Start the reactions by adding the substrate stock solution (e.g., 10 µL) to each vial.
-
Proceed with incubation and work-up as described in the isopropanol-based protocol (steps 6-9).
KRED Screening and Synthesis Workflow
References
Application Notes and Protocols: 1-(2-Chloro-4-fluorophenyl)ethanol in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloro-4-fluorophenyl)ethanol is a chiral alcohol that serves as a valuable and specialized building block in medicinal chemistry. Its structure, featuring a stereogenic center and a substituted phenyl ring, makes it a key intermediate for the synthesis of complex molecular scaffolds. The specific arrangement of the chloro and fluoro substituents on the phenyl ring allows for fine-tuning of steric and electronic properties, which is critical for achieving desired potency and selectivity in drug candidates. This document outlines its application, particularly in the development of kinase inhibitors, and provides relevant protocols for its use.
Application Notes
Primary Application: Intermediate for Kinase Inhibitor Synthesis
The primary documented use of this compound in drug design is as a chiral precursor for the synthesis of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
The chiral nature of this compound is of paramount importance. The (R)- and (S)-enantiomers of the final drug molecule often exhibit significantly different pharmacological activities and safety profiles. Utilizing an enantiomerically pure starting material like (S)-1-(2-chloro-4-fluorophenyl)ethanol ensures the stereospecific synthesis of the desired active pharmaceutical ingredient (API).
Specifically, this intermediate has been employed in the synthesis of inhibitors targeting kinases such as Anaplastic Lymphoma Kinase (ALK).[1] ALK is a receptor tyrosine kinase that, when genetically altered, can become a potent oncogenic driver in several cancers, including non-small-cell lung cancer. The 2-chloro-4-fluorophenyl moiety can be incorporated into the inhibitor's structure to occupy a specific pocket within the ATP-binding site of the target kinase, contributing to the overall binding affinity and selectivity of the compound.
Data Presentation: Biological Activity of Derived Compounds
Quantitative data for compounds synthesized using this compound or its analogs is often found within patent literature. The following table summarizes representative biological activity data for a kinase inhibitor whose synthesis may involve such a precursor.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Source |
| Phenyl-substituted Pyrrolidine | IGF-1R | < 100 | Varies | U.S. Patent Data[2] |
| Substituted Pyrano[2,3-c]pyrazoles | AKT2/PKBβ | ~5000 | N/A (Purified Kinase) | Discovery Research Portal[3] |
| 1,2,6-Thiadiazinones | Various | > 10,000 | Bladder, Prostate, etc. | MDPI[4] |
Note: The data presented are illustrative and derived from compounds containing similar structural motifs. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: Chiral Reduction of 2'-Chloro-4'-fluoroacetophenone
The enantiomerically pure (S)-1-(2-Chloro-4-fluorophenyl)ethanol is typically prepared via the asymmetric reduction of the corresponding prochiral ketone. Biocatalytic methods are often preferred for their high enantioselectivity and mild reaction conditions.
Objective: To synthesize (S)-1-(2-Chloro-4-fluorophenyl)ethanol.
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
Ketoreductase enzyme (e.g., from Hansenula polymorpha or a recombinant source)
-
NADPH (or a cofactor regeneration system, e.g., glucose/glucose dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Prepare a buffered solution containing the ketoreductase enzyme and the NADPH cofactor regeneration system.
-
Add 2'-Chloro-4'-fluoroacetophenone to the reaction mixture. The substrate is typically dissolved in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) to aid solubility.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress using an appropriate analytical technique, such as chiral HPLC or GC, to determine both conversion and enantiomeric excess (e.e.).
-
Once the reaction is complete (typically >99% conversion and >99% e.e.), quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the product into the organic layer. Separate the aqueous and organic layers.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel to yield pure (S)-1-(2-Chloro-4-fluorophenyl)ethanol.
Protocol 2: Mitsunobu Reaction for Ether Synthesis
The hydroxyl group of this compound is a versatile handle for further synthetic transformations. A common reaction is the Mitsunobu reaction to form a C-O bond with inversion of stereochemistry.
Objective: To couple (R)-1-(2-Chloro-4-fluorophenyl)ethanol with a generic nucleophile (Nu-H, e.g., a phenol or heterocycle) to form an ether with (S) configuration at the benzylic carbon.
Materials:
-
(R)-1-(2-Chloro-4-fluorophenyl)ethanol
-
Nucleophile (Nu-H)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-(2-Chloro-4-fluorophenyl)ethanol, the nucleophile (Nu-H), and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add DIAD or DEAD dropwise to the stirred solution. An exothermic reaction is often observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (or until TLC/LC-MS analysis indicates completion).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to isolate the desired ether product.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates a generalized synthetic workflow where this compound is used as a key intermediate to build a more complex, drug-like molecule.
Caption: Synthetic pathway from a ketone to a final drug candidate.
Representative Signaling Pathway
Kinase inhibitors derived from this scaffold often target oncogenic signaling pathways. The diagram below shows a simplified representation of the RAS-RAF-MEK-ERK (MAPK) pathway, a common target for cancer therapeutics.
Caption: Inhibition of a key kinase in the MAPK signaling cascade.
References
- 1. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studie… [ouci.dntb.gov.ua]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1-(2-Chloro-4-fluorophenyl)ethanol in the Synthesis of Novel Triazole Antifungal Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in the design of many clinically significant antifungal drugs, including fluconazole and voriconazole. These agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The presence of a halogen-substituted phenyl group is a common structural feature that enhances the antifungal potency.
This document outlines a proposed synthetic pathway for a novel triazole antifungal agent, utilizing 1-(2-Chloro-4-fluorophenyl)ethanol as a readily accessible starting material. The protocols provided are based on established and reliable organic chemistry transformations, offering a blueprint for the synthesis and exploration of new antifungal candidates.
Proposed Synthetic Pathway
The synthesis of the target triazole antifungal agent from this compound is proposed as a three-step sequence:
-
Oxidation of the starting secondary alcohol to the corresponding α-chloro ketone.
-
Epoxidation of the ketone via a Corey-Chaykovsky reaction to form a reactive oxirane intermediate.
-
Nucleophilic Ring-Opening of the epoxide with 1H-1,2,4-triazole to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-1-(2-chloro-4-fluorophenyl)ethanone (Intermediate 1)
Objective: To oxidize the secondary alcohol, this compound, to the corresponding ketone.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g of alcohol) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-Chloro-1-(2-chloro-4-fluorophenyl)ethanone.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Physical State | White to off-white solid |
| Molecular Formula | C₈H₅Cl₂FO |
| Molecular Weight | 207.03 g/mol |
Step 2: Synthesis of 2-(Chloromethyl)-2-(2-chloro-4-fluorophenyl)oxirane (Intermediate 2)
Objective: To convert the α-chloro ketone into an epoxide using the Corey-Chaykovsky reaction.
Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to anhydrous dimethyl sulfoxide (DMSO, 15 mL).
-
Heat the mixture to 70°C for 1 hour until the evolution of hydrogen gas ceases, then cool to room temperature.
-
Add trimethylsulfoxonium iodide (1.2 eq) in one portion and stir the resulting mixture for 10 minutes.
-
Cool the mixture to 0°C and add a solution of 2-Chloro-1-(2-chloro-4-fluorophenyl)ethanone (1.0 eq) in anhydrous DMSO (5 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the epoxide.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
| Physical State | Colorless oil or low-melting solid |
| Molecular Formula | C₉H₇Cl₂FO |
| Molecular Weight | 221.06 g/mol |
Step 3: Synthesis of 1-((2-(2-chloro-4-fluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (Final Product)
Objective: To synthesize the target antifungal agent via nucleophilic ring-opening of the epoxide with 1H-1,2,4-triazole.
Protocol:
-
To a solution of 1H-1,2,4-triazole (1.5 eq) in anhydrous dimethylformamide (DMF, 10 mL), add sodium hydride (60% dispersion, 1.5 eq) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes until gas evolution ceases.
-
Cool the mixture back to 0°C and add a solution of 2-(Chloromethyl)-2-(2-chloro-4-fluorophenyl)oxirane (1.0 eq) in anhydrous DMF (5 mL) dropwise.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (3 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the final product.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-75% |
| Purity (by HPLC) | >99% |
| Physical State | White crystalline solid |
| Molecular Formula | C₁₁H₉ClFN₃O |
| Molecular Weight | 253.66 g/mol |
Visualizations
General Experimental Workflow
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The synthesized triazole compound is expected to function by inhibiting lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane.
Application Note: GC-MS Protocol for the Analysis of 1-(2-Chloro-4-fluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of 1-(2-Chloro-4-fluorophenyl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, tailored for professionals in pharmaceutical research and development. This protocol is designed to ensure high sensitivity and specificity for the target analyte.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2][3] This application note details a robust GC-MS method for the analysis of this compound.
Experimental Protocol
This protocol is divided into three main stages: Sample Preparation, GC-MS Instrumentation and Conditions, and Data Analysis.
2.1. Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis.[1][2] The following steps should be performed in a clean laboratory environment using high-purity solvents and glassware to avoid contamination.[2]
-
Materials:
-
This compound reference standard
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Methanol, HPLC grade or equivalent
-
Internal Standard (IS), e.g., 1-(4-chlorophenyl)ethanol
-
2 mL glass autosampler vials with PTFE-lined caps
-
0.22 µm syringe filters
-
Calibrated micropipettes
-
-
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare an internal standard stock solution of 1-(4-chlorophenyl)ethanol at 1 mg/mL in methanol. Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of dichloromethane to achieve an expected concentration within the calibration range.
-
Add the internal standard to the sample solution to a final concentration of 10 µg/mL.
-
Vortex the solution to ensure homogeneity.
-
Filter the final solution through a 0.22 µm syringe filter into a 2 mL glass autosampler vial.[1]
-
-
2.2. GC-MS Instrumentation and Conditions
The following parameters are recommended for a standard GC-MS system. Instrument parameters may be optimized to suit specific equipment.
| GC Parameter | Setting |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 80°C, hold for 2 minutes- Ramp 1: 10°C/min to 180°C, hold for 2 minutes- Ramp 2: 20°C/min to 280°C, hold for 5 minutes |
| MS Parameter | Setting |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Full Scan (m/z 40-450) and Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
| SIM Ions (Proposed) | Quantifier and qualifier ions should be determined from the mass spectrum of a standard.For this compound (MW: 174.60):- Quantifier Ion: m/z 159 [M-CH3]+- Qualifier Ions: m/z 143, 115 |
2.3. Data Analysis
-
Identification: The analyte is identified by comparing its retention time and mass spectrum with that of a known standard.
-
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve.
Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Derivatization (Optional)
For certain applications requiring enhanced sensitivity or improved peak shape, derivatization can be employed.[4] The hydroxyl group of this compound can be derivatized, for example, through silylation.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
Derivatization Workflow Diagram
Caption: Silylation derivatization workflow for this compound.
Conclusion
The GC-MS method outlined in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is suitable for routine quality control and research applications in the pharmaceutical industry. Adherence to good laboratory practices, including the use of high-purity reagents and calibrated equipment, is essential for obtaining accurate and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 1-(2-Chloro-4-fluorophenyl)ethanol.
Troubleshooting Guide
Q: My chemical reduction of 2-chloro-4-fluoroacetophenone is resulting in a low yield. What are the common causes and solutions?
A: Low yields in the chemical reduction of 2-chloro-4-fluoroacetophenone can stem from several factors:
-
Reagent Activity: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage. Use a fresh, anhydrous batch of the reagent.
-
Reaction Temperature: The reaction may be temperature-sensitive. For borohydride reductions, temperatures are often kept low (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Solvent Choice: The solvent must be inert to the reducing agent and capable of dissolving the substrate. Anhydrous solvents like tetrahydrofuran (THF) or methanol are commonly used. Ensure the solvent is completely dry, as water can quench the reducing agent.
-
Incomplete Reaction: The reaction may not have run to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Work-up Procedure: The product may be lost during the work-up phase. The quenching step, typically with an acid solution, must be performed carefully to avoid product degradation. Ensure efficient extraction with an appropriate organic solvent.[1]
Q: I am observing significant side products in my reduction reaction. How can I improve selectivity?
A: The formation of side products is often related to the reactivity of the starting material and the reaction conditions. The precursor, 2-chloro-4'-fluoroacetophenone, features a reactive alpha-chloro ketone functionality that can be susceptible to nucleophilic substitution.[2]
-
Control Temperature: Running the reaction at a lower temperature can increase the selectivity for the desired ketone reduction over other potential side reactions.
-
Choice of Reducing Agent: Use a milder reducing agent if over-reduction or side reactions are an issue. The choice of catalyst and ligands in asymmetric synthesis is also crucial for directing the reaction towards the desired product.
-
pH Control: During work-up, the pH should be carefully controlled. Strong acidic or basic conditions might promote side reactions or degradation of the final product.
Q: My biocatalytic reduction is showing low conversion rates. What factors should I investigate?
A: Low conversion in biocatalytic reductions is a common issue that can be addressed by optimizing several parameters:
-
Enzyme/Cell Loading: The concentration of the biocatalyst (isolated enzyme or whole cells) might be insufficient. Increase the catalyst loading to improve the reaction rate.
-
Cofactor Regeneration: Many alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) require a cofactor like NADPH.[3] If using an isolated enzyme, ensure an efficient cofactor regeneration system is in place (e.g., using a secondary enzyme like glucose dehydrogenase). When using whole cells, ensure the cells are viable and metabolically active to handle regeneration internally.[3]
-
Substrate/Product Inhibition: High concentrations of the substrate (2-chloro-4-fluoroacetophenone) or the product alcohol can inhibit the enzyme. A fed-batch approach for the substrate can maintain a low, non-inhibitory concentration.
-
pH and Temperature: Every enzyme has an optimal pH and temperature range. Operating outside this range can drastically reduce activity. Optimize these parameters for the specific biocatalyst being used.[4][5]
-
Co-solvents and Surfactants: The substrate may have low aqueous solubility. Adding a water-miscible co-solvent (e.g., isopropanol) or a surfactant (e.g., Tween-20) can improve substrate availability and boost conversion rates.[4]
Q: The enantiomeric excess (ee%) of my chiral alcohol is lower than expected. How can this be improved?
A: Achieving high enantioselectivity is critical for pharmaceutical applications.
-
Catalyst Selection: The choice of catalyst is paramount. For chemical synthesis, select a highly effective chiral catalyst system, such as a borane complex with a chiral ligand like diphenylprolinol.[1] For biocatalysis, screen different enzymes, as their stereoselectivity can vary significantly for a given substrate.[6] Enzyme engineering through mutagenesis can also be employed to enhance enantioselectivity.[6][7]
-
Reaction Conditions: Temperature can influence enantioselectivity; running the reaction at the enzyme's optimal temperature is crucial.
-
Product Racemization: The product alcohol may racemize under certain conditions. For instance, an acid-induced racemization has been observed for similar compounds, which can be mitigated by performing the reaction and work-up at a neutral or slightly higher pH.[8]
Q: I'm having trouble with the work-up and purification of this compound. What are some recommended procedures?
A: A robust purification strategy is essential to obtain a high-purity product.
-
Quenching: After the reaction is complete, carefully quench any remaining reducing agent. For borohydride reductions, this is typically done by the slow addition of an acid solution.[1] For biocatalytic reactions, this may involve separating the cells via centrifugation.
-
Extraction: Extract the product from the aqueous reaction mixture using an appropriate organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to maximize recovery.
-
Washing: Wash the combined organic layers with brine to remove water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Final Purification: The crude product can be purified further if necessary. A patent for a similar compound suggests washing the crude product with a hydrocarbon solvent to achieve high chemical purity.[1] Column chromatography can also be used for high-purity applications.
Frequently Asked Questions (FAQs)
Q: What are the main synthetic routes to produce this compound?
A: The primary and most direct route is the reduction of the corresponding ketone, 2-chloro-4-fluoroacetophenone. This transformation can be achieved through two main strategies:
-
Chemical Reduction: Utilizes chemical reducing agents like sodium borohydride. For asymmetric synthesis to produce a specific enantiomer, this is often paired with a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst.[1][9]
-
Biocatalytic Reduction: Employs enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to perform the asymmetric reduction.[6] This method is valued for its high stereoselectivity and environmentally friendly conditions.[3]
Q: What are the advantages of using a biocatalytic approach over a chemical reduction?
A: The biocatalytic approach offers several distinct advantages:
-
High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, often leading to products with very high enantiomeric excess (>99% ee) without the need for complex chiral ligands.[3][6]
-
Mild Reaction Conditions: Biotransformations are typically conducted in aqueous media at or near ambient temperature and neutral pH, which reduces energy consumption and the risk of side reactions.
-
Environmental Sustainability: Biocatalysis is considered a "green" technology as it avoids the use of heavy metals or harsh reagents often found in traditional chemical synthesis.[3]
Q: How do I select the right catalyst for asymmetric reduction?
A: For chemical synthesis , the selection depends on the desired enantiomer and scale. CBS catalysts are well-established for producing chiral alcohols with high enantioselectivity. The specific chiral ligand (e.g., (R)- or (S)-diphenylprolinol) will determine the stereochemistry of the product.
For biocatalysis , the process involves screening a library of different ketoreductases or alcohol dehydrogenases to find one with high activity and selectivity for 2-chloro-4-fluoroacetophenone. Many enzymes are commercially available for this purpose. Literature shows that different enzymes and even specific mutants can yield opposite enantiomers, making the choice of biocatalyst critical.[6]
Q: What is the role of a co-solvent or surfactant in the biocatalytic reduction?
A: The starting material, 2-chloro-4-fluoroacetophenone, has poor solubility in the aqueous buffers used for most biocatalytic reactions. A co-solvent (like isopropanol, which can also serve to regenerate the NADPH cofactor) or a surfactant (like Tween-20) can be added to the reaction medium.[4] This increases the substrate's solubility, improves its availability to the enzyme, and can significantly enhance the overall reaction rate and final product yield.[4]
Quantitative Data on Synthesis Strategies
Table 1: Comparison of Catalytic Systems for the Reduction of Haloacetophenones
| Catalyst System | Substrate | Conversion / Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| TeSADH Mutant (ΔP84/A85G) | 2-chloro-4′-fluoroacetophenone | >99% Conversion | >99% (S) | [6] |
| TeSADH Mutant (P84S/I86A) | 2-chloro-4′-fluoroacetophenone | >99% Conversion | >99% (S) | [6] |
| Borane complex / Chiral diphenylprolinol | 2,2',4'-trichloroacetophenone | High Yield | >99% | [1] |
| Recombinant E. coli with Carbonyl Reductase | 3'-(trifluoromethyl)acetophenone | 91.5% Yield | >99.9% (R) |[4] |
Table 2: Optimization of Parameters for Biocatalytic Reduction
| Parameter Optimized | Condition | Effect on Yield / Conversion | Reference |
|---|---|---|---|
| pH | Optimal pH found to be 7.5 | Maximum yield obtained at this pH | [4] |
| Temperature | Optimal temperature found to be 30 °C | Yield decreased at temperatures above 30 °C | [4] |
| Co-substrate (Isopropanol) | Addition of 15% (v/v) isopropanol | Increased yield from 0.8% to 95.8% | [4] |
| Surfactant (Tween-20) | Addition of 0.6% (w/v) | Increased substrate solubility 4-fold, boosting the reaction |[4] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Chemical Reduction
This protocol is a generalized representation based on principles for chiral reduction.[1]
-
Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve the chiral catalyst (e.g., chiral diphenylprolinol) in an anhydrous organic solvent (e.g., THF).
-
Add a borane complex (e.g., borane-dimethyl sulfide complex) dropwise to the solution at a controlled temperature (e.g., 0 °C) to form the active chiral reducing agent. Stir for 30-60 minutes.
-
Substrate Addition: Dissolve 2-chloro-4-fluoroacetophenone in the same anhydrous solvent and add it dropwise to the catalyst mixture, maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of an acid solution (e.g., 1N HCl) at a low temperature.
-
Work-up: Transfer the mixture to a separatory funnel, add an organic solvent for extraction (e.g., ethyl acetate), and wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by washing with a hydrocarbon solvent or by column chromatography to yield pure this compound.
Protocol 2: General Procedure for Whole-Cell Biocatalytic Reduction
This protocol is a generalized representation based on established biotransformation methods.[3][4]
-
Cell Cultivation: Cultivate the whole-cell biocatalyst (e.g., recombinant E. coli expressing a suitable ketoreductase) in an appropriate growth medium until it reaches the desired cell density.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate buffer, pH 7.0). The cells can be used directly or after preparation (e.g., lyophilization).
-
Reaction Setup: In a reaction vessel, prepare a buffered solution (e.g., 200 mM phosphate buffer, pH 7.0). Add the harvested cells to a specific concentration (e.g., 10-20 g/L dry cell weight).
-
Co-substrate/Cofactor: Add a co-substrate for cofactor regeneration (e.g., isopropanol or glucose).
-
Substrate Addition: Dissolve 2-chloro-4-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture to the desired final concentration. To avoid substrate inhibition, a fed-batch approach can be used.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) with agitation (e.g., 200 rpm).
-
Monitoring and Work-up: Monitor the conversion by HPLC. Once the reaction is complete, remove the cells by centrifugation.
-
Extraction and Purification: Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate under vacuum, and purify as needed to obtain the enantiopure this compound.
Optimization Workflow
Caption: Logical workflow for optimizing the synthesis of this compound.
References
- 1. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
identifying side reactions in 1-(2-Chloro-4-fluorophenyl)ethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Reduction of 2'-Chloro-4'-fluoroacetophenone using Sodium Borohydride
Issue 1: Low or No Product Formation
-
Question: My reaction shows a low yield of this compound, or the starting material remains unreacted. What are the possible causes and solutions?
-
Answer: Low or no product formation in a sodium borohydride reduction can stem from several factors:
-
Inactive Sodium Borohydride: Sodium borohydride is sensitive to moisture and can decompose over time. Use freshly opened or properly stored sodium borohydride.
-
Insufficient Reagent: While the stoichiometry is 4:1 (ketone:NaBH₄), it is common practice to use a molar excess of sodium borohydride to ensure complete reduction.
-
Low Reaction Temperature: While the reaction is often carried out at low temperatures to control exothermicity, the reaction may be sluggish. After the initial addition of the ketone, allowing the reaction to warm to room temperature can improve the conversion rate.
-
Solvent Issues: The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used. Ensure the solvent is of appropriate quality and anhydrous if the protocol specifies.
-
Issue 2: Presence of Unexpected Byproducts
-
Question: I observe unexpected peaks in my GC-MS/NMR analysis of the crude product. What are the likely side reactions?
-
Answer: The primary side reaction in a sodium borohydride reduction involves the reaction of the hydride with the solvent, especially in protic solvents like methanol or ethanol. This reaction generates hydrogen gas and borate esters. While this is expected, other impurities can arise from the starting material.
-
Starting Material Impurities: The purity of the starting 2'-Chloro-4'-fluoroacetophenone is critical. Impurities from its synthesis, such as isomers (e.g., other positional isomers of chloro-fluoroacetophenone), will likely be carried through the reaction. It is advisable to analyze the purity of the starting material before the reaction.
-
Route 2: Grignard Reaction with 2-Chloro-4-fluorobenzaldehyde and a Methyl Grignard Reagent
Issue 1: Grignard Reagent Fails to Form
-
Question: My attempt to form methylmagnesium bromide/chloride is unsuccessful. The magnesium turnings are not reacting. What should I do?
-
Answer: The formation of a Grignard reagent is highly sensitive to reaction conditions:
-
Moisture: The presence of even trace amounts of water will prevent the Grignard reagent from forming. All glassware must be rigorously dried (e.g., flame-dried under an inert atmosphere), and anhydrous solvents must be used.
-
Inactive Magnesium Surface: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activating the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can initiate the reaction.
-
Purity of Alkyl Halide: The methyl halide used should be pure and dry.
-
Issue 2: Low Yield of the Desired Alcohol
-
Question: The Grignard reaction is initiated, but the yield of this compound is low. What are the potential side reactions?
-
Answer: Several side reactions can compete with the desired nucleophilic addition:
-
Enolization: If the starting carbonyl compound has acidic α-hydrogens, the Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate. This is more of a concern with ketones than aldehydes. To minimize this, the reaction is typically carried out at low temperatures.
-
Reaction with Water/Protic Solvents: Any protic species will quench the Grignard reagent.
-
Wurtz-type Coupling: The Grignard reagent can couple with the unreacted alkyl halide.
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common laboratory methods for synthesizing this compound are:
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Reduction of 2'-Chloro-4'-fluoroacetophenone: This is a widely used method employing reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.
-
Grignard Reaction: This involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 2-chloro-4-fluorobenzaldehyde.
-
Asymmetric Biocatalytic Reduction: This method utilizes enzymes, such as alcohol dehydrogenases, to reduce 2'-Chloro-4'-fluoroacetophenone, often with high enantioselectivity.
Q2: What are the expected yields for these synthetic routes?
A2: Yields can vary significantly based on the reaction scale, purity of reagents, and optimization of conditions. The following table provides a general overview based on literature for similar compounds.
| Synthetic Route | Starting Materials | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Sodium Borohydride Reduction | 2'-Chloro-4'-fluoroacetophenone, NaBH₄ | 80-95% | Racemic (0% ee) | [General knowledge, no specific citation with quantitative data for this exact molecule] |
| Grignard Reaction | 2-Chloro-4-fluorobenzaldehyde, CH₃MgBr | 70-90% | Racemic (0% ee) | [General knowledge, no specific citation with quantitative data for this exact molecule] |
| Asymmetric Biocatalytic Reduction | 2'-Chloro-4'-fluoroacetophenone, TeSADH mutant | High Conversion | >99% (S)-enantiomer | [1] |
Q3: How can I purify the crude this compound?
A3: The purification method depends on the nature of the impurities.
-
Aqueous Work-up: After the reaction, an aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. For the Grignard reaction, a saturated solution of ammonium chloride is often used to quench the reaction, followed by extraction with an organic solvent. For the sodium borohydride reduction, a dilute acid is used to decompose the borate complexes, followed by extraction.
-
Column Chromatography: Silica gel column chromatography is a common method to separate the desired product from unreacted starting materials and non-polar byproducts. A solvent system of ethyl acetate in hexanes is a good starting point for elution.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scales.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be used for final purification.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying the product and any volatile impurities or byproducts in the crude reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and identifying impurities.
-
Chiral High-Performance Liquid Chromatography (HPLC): For enantioselective syntheses, chiral HPLC is used to determine the enantiomeric excess (ee) of the product.
Experimental Protocols
Protocol 1: Reduction of 2'-Chloro-4'-fluoroacetophenone with Sodium Borohydride
-
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve 2'-Chloro-4'-fluoroacetophenone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding dilute HCl until the effervescence ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Grignard Reaction for Synthesis of this compound
-
Materials:
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Chloro-4-fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of methyl iodide or bromide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction should initiate, indicated by bubbling and a color change.
-
Once initiated, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-chloro-4-fluorobenzaldehyde (1 equivalent) in anhydrous diethyl ether or THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
-
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in sodium borohydride reduction.
Caption: Overview of desired reaction versus common side reactions.
References
optimization of reaction conditions for synthesizing 1-(2-Chloro-4-fluorophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method for synthesizing this compound is the reduction of the corresponding ketone, 2'-Chloro-4'-fluoroacetophenone. This can be achieved through several approaches:
-
Chemical Reduction: Utilizing reducing agents like sodium borohydride (NaBH₄) is a common, straightforward method.[1]
-
Biocatalytic Reduction: This method employs enzymes or whole-cell biocatalysts, such as Rhodotorula glutinis, to achieve high enantioselectivity, yielding specific stereoisomers of the alcohol.[2]
-
Asymmetric Hydrogenation: This technique uses a chiral metal catalyst (e.g., Ru, Ir, Rh complexes) and molecular hydrogen, which is highly atom-economical.[3]
Another, though less common, approach is the Grignard reaction, which involves the addition of a methyl Grignard reagent to 2-Chloro-4-fluorobenzaldehyde.
Q2: What are the primary challenges encountered during the synthesis of chiral alcohols from acetophenone derivatives?
Key challenges in the synthesis of chiral this compound include:
-
Achieving High Enantioselectivity: Obtaining a high enantiomeric excess (ee) is often critical and can be highly sensitive to reaction conditions.[3]
-
Low Conversion Rates: Incomplete reactions can result from issues with reagent purity, catalyst activity, or suboptimal reaction conditions.
-
Byproduct Formation: Side reactions can lead to impurities that are difficult to separate from the desired product.
-
Purification: Isolating the final product from unreacted starting materials, byproducts, and catalyst residues can be challenging.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degraded Reducing Agent | Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh batch of NaBH₄ for the reaction. |
| Impure Reactants or Solvents | Ensure the starting material (2'-Chloro-4'-fluoroacetophenone) and solvents (e.g., methanol, ethanol) are pure and anhydrous. Water can quench the reducing agent. |
| Incorrect Reaction Temperature | While many NaBH₄ reductions proceed at room temperature, some substrates require cooling (e.g., 0°C) to prevent side reactions or warming to initiate the reaction.[4] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. |
Problem 2: Low Enantiomeric Excess (ee%) in Asymmetric Synthesis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Lowering the reaction temperature often enhances enantioselectivity, though it may slow down the reaction rate.[3] |
| Incorrect Solvent | The choice of solvent can significantly impact the stereochemical outcome. Screen a variety of solvents to find the optimal one for your catalyst system. |
| Catalyst Deactivation | Impurities in the reagents or solvent can poison the catalyst. Ensure all components of the reaction are of high purity.[3] |
| Inappropriate Base | In many asymmetric hydrogenations, the choice and concentration of a base are crucial. Optimize the base and its concentration for your specific reaction. |
Problem 3: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Over-reduction | In some cases, particularly with more potent reducing agents, other functional groups on the molecule could be reduced. NaBH₄ is generally chemoselective for aldehydes and ketones.[1] |
| Side Reactions with Grignard Reagents | If using a Grignard approach, side reactions such as enolization and reduction can occur, especially with sterically hindered ketones.[5] Ensure anhydrous conditions to prevent quenching of the Grignard reagent. |
| Workup Issues | During the workup, ensure proper quenching of the reaction and complete extraction of the product. Improper pH adjustment can lead to the formation of byproducts. |
Data Presentation: Comparison of Reduction Methods for Acetophenone Derivatives
The following table summarizes typical reaction conditions and outcomes for the reduction of various acetophenone derivatives, providing a baseline for optimizing the synthesis of this compound.
| Method | Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| Biocatalytic Reduction | Acetophenone | Immobilized Rhodotorula glutinis | - | - | 77 | >99 (S) |
| Asymmetric Hydrogenation | Acetophenone | Ru-complex | Isopropanol | 28 | >99 | 97 (R) |
| Sodium Borohydride | p-chloro benzaldehyde | NaBH₄ | THF | RT | 100 | N/A |
| Chiral NaBH₄ System | Acetophenone | NaBH₄ / (S)-lactic acid derivative | THF | -78 | 75 | 38.3 (R) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
This protocol provides a general procedure for the reduction of 2'-Chloro-4'-fluoroacetophenone using sodium borohydride.
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2'-Chloro-4'-fluoroacetophenone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until the effervescence ceases.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Purification of 1-(2-Chloro-4-fluorophenyl)ethanol
Welcome to the Technical Support Center for the purification of 1-(2-Chloro-4-fluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from its chiral nature and the potential for closely related impurities to be present in the crude product. Key difficulties include:
-
Separation of Enantiomers: As a chiral molecule, this compound exists as a pair of enantiomers ((R) and (S)). Achieving high enantiomeric purity is often a critical requirement and necessitates specialized chiral separation techniques.
-
Removal of Starting Material: The most common synthetic route to this compound is the reduction of 2'-Chloro-4'-fluoroacetophenone. Incomplete reaction can lead to the presence of the starting ketone as a significant impurity, which can be challenging to remove due to structural similarities.
-
Structurally Similar Byproducts: Depending on the reduction method used, other structurally related impurities may be formed, which can co-elute or co-crystallize with the desired product.
-
Achieving High Chemical Purity: Standard purification techniques like recrystallization need to be carefully optimized to effectively remove process-related impurities.
Q2: What is the most common impurity I should expect in my crude this compound?
The most common impurity is typically the unreacted starting material, 2'-Chloro-4'-fluoroacetophenone . This is especially true if the reduction reaction has not gone to completion.
Q3: Is this compound a solid or a liquid at room temperature?
This compound is a solid at room temperature. This property makes recrystallization a viable method for purification.
Troubleshooting Guides
Recrystallization for Chemical Purity
Recrystallization is an effective method for removing chemical impurities such as the starting ketone.
Problem: Oiling out during recrystallization.
If the compound separates as an oil instead of crystals, it is often because the boiling point of the solvent is higher than the melting point of the solute.
-
Troubleshooting Steps:
-
Add more of the "good" solvent: This will lower the saturation point and may prevent oiling out.
-
Lower the cooling temperature slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can promote oil formation.
-
Use a different solvent system: Experiment with a solvent pair where the "good" solvent has a lower boiling point.
-
Problem: Poor recovery of the purified product.
Low yield after recrystallization can be due to several factors.
-
Troubleshooting Steps:
-
Use a minimal amount of hot solvent: Using an excess of the "good" solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Ensure complete cooling: Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Wash the crystals with ice-cold solvent: Using room temperature or warm solvent to wash the collected crystals will redissolve some of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is a powerful technique for separating the (R) and (S) enantiomers of this compound.
Problem: Poor resolution of enantiomers.
When the peaks for the two enantiomers are not well-separated (baseline resolution is not achieved), it can be difficult to accurately quantify and isolate the desired enantiomer.
-
Troubleshooting Steps:
-
Optimize the mobile phase composition: Adjust the ratio of the polar modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., hexane). Decreasing the percentage of the alcohol modifier often increases retention times and can improve resolution.
-
Change the polar modifier: Switching between isopropanol and ethanol can sometimes lead to better separation.
-
Reduce the flow rate: Chiral separations are often sensitive to flow rate. A lower flow rate can increase the interaction time with the chiral stationary phase and improve resolution.
-
Adjust the column temperature: Temperature can significantly impact chiral recognition. Experiment with both increasing and decreasing the temperature to find the optimal condition.
-
Problem: No separation of enantiomers.
If a single peak is observed for the racemic mixture, the chiral stationary phase (CSP) may not be suitable for this separation.
-
Troubleshooting Steps:
-
Screen different chiral stationary phases: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for this class of compounds.
-
Switch to a different elution mode: If normal-phase HPLC is unsuccessful, consider reversed-phase or polar organic modes if compatible with the chosen CSP.
-
Experimental Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Hexane/Ethyl Acetate)
This protocol describes a general procedure for the recrystallization of this compound to improve its chemical purity.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate (the "good" solvent).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy.
-
Redissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Chiral HPLC Separation
This protocol is adapted from a method for a structurally similar compound, 1-(4-Chlorophenyl)ethanol, and serves as an excellent starting point for the chiral separation of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel® OD).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting ratio is 97:3 (v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative Data
The following table provides illustrative data for the chiral separation of the related compound, 1-(4-Chlorophenyl)ethanol, which can be used as a benchmark when developing a method for this compound.
| Parameter | Value |
| Chromatographic Method | Chiral HPLC |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / 2-Propanol (97:3, v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25 °C |
| Retention Time (S)-enantiomer | ~32.10 min |
| Retention Time (R)-enantiomer | ~35.88 min |
| Resolution (Rs) | > 1.5 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization problems.
how to improve enantiomeric excess in 1-(2-Chloro-4-fluorophenyl)ethanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess (ee) in the synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol.
Troubleshooting Guide: Enhancing Enantiomeric Excess
Low enantiomeric excess is a common challenge in the asymmetric synthesis of chiral alcohols. This guide addresses specific issues you might encounter during the synthesis of this compound.
| Issue Encountered | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | Suboptimal Reaction Temperature: Temperature significantly impacts enantioselectivity. Lower temperatures often, but not always, lead to higher ee.[1] Some catalytic systems have an optimal temperature range. | Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to identify the optimum for your specific catalyst and substrate. For oxazaborolidine-catalyzed reductions, the highest enantioselectivities are often observed between 20 and 30 °C.[1] |
| Incorrect Solvent Choice: The solvent can affect the catalyst's conformation and the transition state energies of the enantiomeric pathways, thereby influencing the ee.[1] | Test a variety of solvents with different polarities and coordinating abilities, such as THF, Toluene, and Dichloromethane. | |
| Mismatched Catalyst-Substrate Pairing: The chosen chiral ligand or catalyst may not be ideal for the electronic and steric properties of 2'-Chloro-4'-fluoroacetophenone. | If feasible, screen a library of chiral ligands. For Noyori-type hydrogenations, the combination of diphosphine and diamine ligands is crucial.[1] For enzymatic reductions, screening different ketoreductases is recommended.[1] | |
| Catalyst Poisoning or Deactivation: Impurities in the substrate or reagents can poison the catalyst, reducing its activity and selectivity. | Ensure the purity of the starting material (2'-Chloro-4'-fluoroacetophenone) and all reagents. Use freshly distilled solvents. | |
| Poor Reproducibility | Atmospheric Contamination: Moisture and oxygen can interfere with many asymmetric catalytic systems, particularly those involving organometallic catalysts. | Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and reagents. |
| Inconsistent Reagent Quality: Variations in the quality or activity of reagents, especially the reducing agent or catalyst, can lead to inconsistent results. | Use reagents from a reliable source and, if necessary, titrate or test the activity of the reducing agent before use. | |
| Low Yield | Incomplete Reaction: The reaction may not have reached completion, leading to a lower yield of the desired alcohol. | Monitor the reaction progress using techniques like TLC or GC.[2] If the reaction stalls, consider adding more reducing agent or catalyst, or extending the reaction time. |
| Product Degradation: The product, this compound, may be unstable under the reaction or work-up conditions. | Perform a gentle work-up, avoiding strong acids or bases if the product is sensitive. Purify the product promptly after the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for achieving high enantiomeric excess in the synthesis of this compound?
A1: Asymmetric transfer hydrogenation (ATH) with Ruthenium catalysts, and biocatalytic reduction are highly effective methods.[2] ATH using a chiral Ru-TsDPEN catalyst in the presence of a hydrogen donor like a formic acid/triethylamine mixture can yield high ee.[2] Biocatalysis, for instance, using whole cells of microorganisms like Lactobacillus kefir or engineered enzymes, offers an environmentally friendly route with excellent stereocontrol, often achieving >99% ee.[3][4]
Q2: How do I choose the right catalyst for my synthesis?
A2: The choice of catalyst depends on the desired enantiomer ((R) or (S)), cost, and available equipment. For chemical catalysis, chiral ruthenium complexes with ligands like TsDPEN are well-established for producing high ee.[2] For biocatalysis, various ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can be screened to find one with high activity and selectivity for 2'-Chloro-4'-fluoroacetophenone.[5]
Q3: Can the reaction conditions be optimized to improve ee?
A3: Yes, optimizing reaction conditions is crucial. Key parameters to consider are:
-
Temperature: As mentioned in the troubleshooting guide, temperature has a profound effect on enantioselectivity.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the chiral induction.[1]
-
Concentration: The concentration of the substrate and catalyst can impact reaction kinetics and selectivity.
-
pH (for biocatalysis): For enzymatic reductions, maintaining the optimal pH for the enzyme is critical for its activity and stability.[4]
Q4: What are some common hydrogen donors for asymmetric transfer hydrogenation?
A4: Common hydrogen donors for ATH include isopropanol and a mixture of formic acid and triethylamine.[2] The choice of hydrogen donor can influence the reaction rate and enantioselectivity.
Q5: How can I determine the enantiomeric excess of my product?
A5: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[6] These techniques use a chiral stationary phase to separate the two enantiomers, and the ee is calculated from the relative peak areas.[6]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems applicable to the asymmetric reduction of 2'-Chloro-4'-fluoroacetophenone.
| Catalyst System | Catalyst Type | Hydrogen Donor/Reducing Agent | Typical ee (%) | Typical Yield (%) | Key Features |
| RuCl--INVALID-LINK-- | Homogeneous Chemical | HCOOH/NEt₃ | >98 | >95 | High enantioselectivity and yield.[2] |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | Homogeneous Chemical | i-PrOH | 97 | >99 | Effective with isopropanol as a hydrogen donor.[2] |
| Lactobacillus kefir | Biocatalyst (whole cell) | Glucose (for cofactor regeneration) | >99 | ~80 | Environmentally friendly, high enantioselectivity.[3] |
| Engineered Ketoreductase (KRED) | Biocatalyst (isolated enzyme) | Isopropanol | >99 | High | High specificity and enantioselectivity.[5] |
| (S)-2-Methyl-CBS-oxazaborolidine | Homogeneous Chemical | Borane-THF complex | ~80-95 | Variable | A well-established chiral catalyst for ketone reduction.[7] |
Experimental Protocols
Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is adapted for the synthesis of this compound.
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve 2'-Chloro-4'-fluoroacetophenone and the Ruthenium catalyst in the anhydrous solvent.
-
Add a freshly prepared 5:2 mixture of formic acid and triethylamine.[2]
-
Stir the reaction mixture at the optimal temperature (e.g., 28 °C) for 12-24 hours.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2]
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) by chiral HPLC or GC.[6]
Biocatalytic Reduction using Whole Cells
This protocol provides a general guideline for whole-cell biocatalytic reduction.
Materials:
-
Culture of a suitable microorganism (e.g., Lactobacillus kefir)
-
2'-Chloro-4'-fluoroacetophenone
-
Glucose (as a co-substrate for cofactor regeneration)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Cultivate the microorganism in an appropriate growth medium. Harvest the cells by centrifugation and wash them with the buffer solution.[3]
-
Suspend the cells in the buffer in a reaction vessel.
-
Add glucose to the cell suspension.[3]
-
Add 2'-Chloro-4'-fluoroacetophenone to the reaction mixture.
-
Incubate the mixture at an optimal temperature (e.g., 30 °C) with gentle agitation.[3][4]
-
Monitor the reaction by GC or HPLC.
-
Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product if necessary and determine the enantiomeric excess.
Visualizations
Caption: General workflow for asymmetric synthesis of this compound.
Caption: Troubleshooting logic for improving enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
addressing problems in the scale-up synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and industrially scalable method is the reduction of the corresponding ketone, 2-chloro-4-fluoroacetophenone. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a suitable solvent, such as methanol or ethanol. This method is favored for its cost-effectiveness, high yield, and straightforward procedure.
Q2: What are the critical process parameters to monitor during the scale-up of the reduction reaction?
A2: Key parameters to control during the scale-up include:
-
Temperature: The reaction is typically exothermic. Maintaining a low temperature (0-10°C) during the addition of the reducing agent is crucial to control the reaction rate and minimize side reactions.
-
Addition Rate of Reducing Agent: A slow, controlled addition of sodium borohydride is necessary to manage the exotherm and prevent runaway reactions.
-
Stirring: Efficient agitation is essential to ensure proper mixing of reactants, especially in larger reactors, to maintain homogeneity and consistent temperature distribution.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is vital to determine the point of completion.
Q3: What are the potential impurities in the synthesis of this compound?
A3: Potential impurities can include:
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Unreacted Starting Material: Residual 2-chloro-4-fluoroacetophenone.
-
Over-reduction Products: While less common with NaBH₄, stronger reducing agents could potentially lead to dehalogenation.
-
Solvent-Related Impurities: Byproducts from the reaction of the reducing agent with the solvent.
-
Impurity from Starting Material: Any impurities present in the initial 2-chloro-4-fluoroacetophenone may carry through to the final product.
Q4: What analytical methods are recommended for monitoring reaction progress and determining the purity of the final product?
A4: The following analytical techniques are recommended:
-
Thin Layer Chromatography (TTC): A quick and simple method for qualitative monitoring of the reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): A robust quantitative method for determining the purity of the final product and quantifying any impurities. A reversed-phase C18 column with a UV detector is commonly used.
-
Gas Chromatography (GC): Suitable for analyzing the volatile components of the reaction mixture and assessing the purity of the final product. A flame ionization detector (FID) is typically employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. | - Monitor the reaction using TLC or HPLC to ensure it has gone to completion. - If the reaction has stalled, consider adding a slight excess of the reducing agent. |
| 2. Degradation of the product during workup. | - Ensure the quenching step is performed at a low temperature. - Avoid prolonged exposure to strong acids or bases during workup. | |
| 3. Inefficient extraction of the product. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Check the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction. | |
| Incomplete Reaction | 1. Insufficient amount of reducing agent. | - Use a slight excess of sodium borohydride (e.g., 1.1-1.5 equivalents). |
| 2. Low reaction temperature. | - While initial addition should be at a low temperature, the reaction may require warming to room temperature to go to completion. | |
| 3. Poor quality of the reducing agent. | - Use a fresh, dry batch of sodium borohydride. | |
| Presence of Impurities in the Final Product | 1. Unreacted starting material. | - Ensure the reaction goes to completion. - Purify the crude product using column chromatography or recrystallization. |
| 2. Formation of byproducts. | - Control the reaction temperature strictly. - Use a less reactive reducing agent if over-reduction is suspected. | |
| Difficulty in Isolating the Product | 1. Emulsion formation during extraction. | - Add a small amount of brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
| 2. Product is an oil and does not solidify. | - Attempt purification by column chromatography. - Try to form a solid derivative for easier handling and purification. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol is designed for a laboratory scale-up synthesis.
Materials and Equipment:
-
2-Chloro-4-fluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a jacketed glass reactor, dissolve 2-chloro-4-fluoroacetophenone (1 equivalent) in methanol (5-10 volumes).
-
Cooling: Cool the solution to 0-5°C using a circulating chiller.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise or as a solution in a small amount of methanol via an addition funnel, maintaining the internal temperature below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Slowly add saturated ammonium chloride solution to the reaction mixture at 0-5°C to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add ethyl acetate to the residue and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: HPLC Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Determine the purity of the sample by comparing the peak area of the main component to the total peak area.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
Technical Support Center: Purification of 1-(2-Chloro-4-fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloro-4-fluorophenyl)ethanol. Our goal is to help you overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities depend on the synthetic route used. Typically, the synthesis involves the reduction of 2-chloro-4-fluoroacetophenone. Therefore, you can expect to find:
-
Unreacted Starting Material: 2-chloro-4-fluoroacetophenone.
-
Over-reduction Products: Impurities where the chloro group has been reduced.
-
Diastereomers/Enantiomers: If a chiral reduction is performed, the other stereoisomers may be present.
-
Residual Solvents: Solvents used in the reaction and work-up.
Q2: My purified this compound has a low melting point. What could be the issue?
A2: A low or broad melting point range is a strong indicator of impurities. The presence of unreacted starting material or residual solvents can depress the melting point. We recommend re-purifying the compound using one of the methods outlined in our troubleshooting guides.
Q3: I am having trouble separating the enantiomers of this compound. What do you recommend?
A3: The separation of enantiomers requires specialized chiral purification techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase (CSP) are the most effective methods.[1][2] You may need to screen different chiral columns and mobile phases to achieve optimal separation.
Q4: Can I use recrystallization to remove all types of impurities?
A4: Recrystallization is very effective for removing impurities with different solubility profiles than the desired compound.[3] However, it may not be effective for removing impurities that are structurally very similar to this compound or that co-crystallize with it. In such cases, column chromatography is a better alternative.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The cooling rate is too fast. | Use a solvent with a lower boiling point. Try a two-solvent system. Ensure slow cooling to promote crystal formation. |
| No Crystal Formation | The solution is not saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation. |
| Low Recovery | Too much solvent was used. The crystals were washed with a solvent that was not cold. | Use the minimum amount of hot solvent to dissolve the compound.[3] Always wash the collected crystals with ice-cold solvent. |
| Poor Purity | The chosen solvent did not effectively differentiate between the compound and impurities. | Perform solubility tests to find a more suitable solvent or solvent system.[3] A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | The solvent system (eluent) is not optimal. The column was not packed properly. | Use Thin Layer Chromatography (TLC) to screen for a better eluent system that provides good separation. Ensure the column is packed uniformly without any air bubbles or channels. |
| Compound Stuck on Column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. |
| Tailing Peaks | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
| Cracked Column Bed | The column ran dry. | Never let the solvent level drop below the top of the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
This protocol describes the purification of this compound using a single solvent.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common choices include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.[4][5]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Diagram of the single-solvent recrystallization workflow.
Caption: Single-solvent recrystallization workflow.
Protocol 2: Purification by Flash Column Chromatography
This protocol details the purification of this compound using flash column chromatography.
Methodology:
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation between the desired compound and impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, adsorbed sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column.
-
Continuously collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
Diagram of the flash column chromatography workflow.
Caption: Flash column chromatography workflow.
References
Technical Support Center: Biocatalytic Reduction for Substituted Chiral Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the biocatalytic reduction of ketones to produce substituted chiral alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Conversion
Question: My biocatalytic reduction shows very low or no conversion of the ketone to the chiral alcohol. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in a biocatalytic reduction can stem from several factors, ranging from enzyme activity to issues with the reaction components. Here is a step-by-step guide to troubleshoot this common problem.
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Control Reaction: Run a control reaction with a well-characterized substrate known to be reduced by your ketoreductase (KRED) or alcohol dehydrogenase (ADH). This will confirm if the enzyme is active.
-
Enzyme Source and Storage: Ensure the enzyme has been stored correctly (e.g., at the recommended temperature) and has not expired. Improper storage can lead to a loss of activity.
-
-
Check Cofactor and Regeneration System:
-
Cofactor Presence: Confirm that the nicotinamide cofactor (NADH or NADPH) was added to the reaction mixture. KREDs and ADHs are cofactor-dependent enzymes.[1][2]
-
Cofactor Regeneration: Most biocatalytic reductions require a cofactor regeneration system to be economically viable.[3] Ensure that your chosen regeneration system is functioning correctly. Common systems include:
-
Substrate-coupled: Using a co-substrate like isopropanol, which is oxidized by the same enzyme to regenerate the cofactor.[4]
-
Enzyme-coupled: Employing a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and its corresponding substrate (glucose or formate) to regenerate the cofactor.[5][6]
-
-
Whole-Cell Systems: If using a whole-cell biocatalyst, ensure that a co-substrate like glucose or glycerol is present to fuel the cell's endogenous cofactor regeneration machinery.[1][7][8]
-
-
Optimize Reaction Conditions:
-
pH: The pH of the reaction medium is critical for enzyme activity. The optimal pH can vary significantly between different enzymes. Determine the optimal pH for your specific enzyme, which typically falls in the range of 5.0 to 9.0.[7]
-
Temperature: Enzyme activity is highly dependent on temperature. The optimal temperature for many ketoreductases is around 30°C.[7] Higher temperatures can lead to enzyme denaturation and loss of activity.
-
Solvent: If using a co-solvent to dissolve a hydrophobic substrate, be aware that some organic solvents can inhibit or denature the enzyme.[5] Consider using a biocompatible co-solvent or a biphasic system.
-
-
Investigate Substrate and Product Inhibition:
-
Substrate Inhibition: High concentrations of the ketone substrate can sometimes inhibit the enzyme.[9][10] If you suspect substrate inhibition, try running the reaction at a lower substrate concentration.
-
Product Inhibition: The accumulation of the chiral alcohol product can also inhibit the enzyme.[11] This can be mitigated by in-situ product removal, for example, by using a biphasic system where the product is extracted into an organic phase.
-
Low Enantioselectivity
Question: My reaction produces the desired chiral alcohol, but the enantiomeric excess (ee) is too low. How can I improve the enantioselectivity?
Answer: Achieving high enantioselectivity is a primary goal of biocatalytic reductions.[12] Low enantiomeric excess indicates that the enzyme is producing a significant amount of the undesired enantiomer.
Troubleshooting Steps:
-
Enzyme Selection:
-
Screen a Panel of Enzymes: The most effective way to find a highly selective enzyme is to screen a diverse panel of ketoreductases.[13] Many commercially available kits offer a wide range of KREDs with different substrate specificities and stereoselectivities.
-
"Anti-Prelog" vs. "Prelog" Enzymes: KREDs can follow either the Prelog or anti-Prelog rule for stereoselectivity. If you are obtaining the opposite enantiomer to the one desired, you may need to screen for an enzyme with the opposite stereopreference.[7]
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate.
-
Co-solvent: The choice and concentration of a co-solvent can influence the enzyme's conformation and, consequently, its enantioselectivity. Experiment with different co-solvents or reduce the co-solvent concentration.
-
-
Protein Engineering:
-
Directed Evolution: If a suitable wild-type enzyme cannot be found, protein engineering techniques like directed evolution can be used to improve the enantioselectivity of an existing ketoreductase.[4]
-
Data Presentation
Table 1: Typical Reaction Parameters for Biocatalytic Ketone Reduction
| Parameter | Typical Range | Notes |
| pH | 5.0 - 9.0 | Enzyme-specific, requires optimization.[7] |
| Temperature | 25 - 40 °C | Higher temperatures can lead to denaturation.[7] |
| Substrate Conc. | 10 - 200 mM | Higher concentrations can lead to substrate inhibition.[5] |
| Enzyme Loading | 1 - 10 mg/mL | Varies depending on enzyme activity. |
| Cofactor Conc. | 0.1 - 1 mM | Used in catalytic amounts with a regeneration system. |
| Co-substrate Conc. | 5 - 20% (v/v) | For cofactor regeneration (e.g., isopropanol, glucose).[7] |
Experimental Protocols
Protocol 1: Standard Biocatalytic Reduction Assay
This protocol describes a general procedure for performing a small-scale biocatalytic reduction of a ketone to a chiral alcohol using an isolated ketoreductase with a glucose/glucose dehydrogenase cofactor regeneration system.
Materials:
-
Ketoreductase (KRED)
-
Ketone substrate
-
NADP⁺ or NAD⁺
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Reaction vials
-
Shaking incubator
Procedure:
-
Prepare a stock solution of the ketone substrate in a suitable solvent (e.g., DMSO or isopropanol).
-
In a reaction vial, add the buffer solution.
-
Add NADP⁺ (or NAD⁺) to a final concentration of 0.5 mM.
-
Add glucose to a final concentration of 100 mM.
-
Add the ketone substrate from the stock solution to the desired final concentration (e.g., 20 mM).
-
Add GDH to a final concentration of 1-2 U/mL.
-
Initiate the reaction by adding the ketoreductase to a final concentration of 1 mg/mL.
-
Seal the vial and place it in a shaking incubator at the desired temperature (e.g., 30°C) for 24 hours.
-
After the reaction, quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Analyze the organic phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine conversion and enantiomeric excess.
Visualizations
Caption: Troubleshooting workflow for low conversion in biocatalytic reductions.
Caption: Enzyme-coupled cofactor regeneration using GDH.
References
- 1. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. researchgate.net [researchgate.net]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Product inhibition - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 1-(2-Chloro-4-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantification of 1-(2-Chloro-4-fluorophenyl)ethanol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document offers a detailed overview of experimental protocols, validation parameters, and workflow diagrams to aid in the selection of the most suitable method for specific research and development needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a primary choice for the analysis of this compound.
Experimental Protocol
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this analysis.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water is typically effective. The exact ratio should be optimized to achieve a suitable retention time and peak shape. For example, a starting point could be Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution from 200-400 nm. Based on the chromophores present (chlorofluorophenyl group), a wavelength in the range of 220-230 nm is expected to provide good sensitivity.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Workflow for HPLC Method Validation
Caption: Workflow for the validation of the HPLC analytical method.
Gas Chromatography (GC)
GC is a powerful technique for the separation and quantification of volatile and thermally stable compounds. A GC method with Flame Ionization Detection (FID) is a suitable alternative for the analysis of this compound.
Experimental Protocol
-
Instrumentation and Chromatographic Conditions:
-
GC System: A standard GC system equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5, DB-5, or equivalent), with dimensions of 30 m x 0.32 mm and a 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Inlet Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes. This program should be optimized based on the retention time of the analyte.
-
Injection Volume: 1 µL (in split mode, with a split ratio of, for example, 50:1).
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like methanol or isopropanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
-
-
Method Validation: Similar to the HPLC method, the GC method should be validated according to ICH guidelines.
Workflow for GC Method Validation
Caption: Workflow for the validation of the GC analytical method.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb ultraviolet or visible light.
Experimental Protocol
-
Instrumentation:
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer.
-
Cuvettes: 1 cm quartz cuvettes.
-
-
Method Development:
-
Solvent Selection: A suitable solvent that dissolves the analyte and is transparent in the UV region of interest should be chosen (e.g., methanol, ethanol, or acetonitrile).
-
Determination of λmax: A solution of this compound (e.g., 10 µg/mL) in the selected solvent is scanned from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1-20 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the calibration curve.
-
-
Method Validation: The spectrophotometric method should also be validated for parameters like linearity, range, accuracy, and precision. Specificity can be a limitation if other components in the sample absorb at the same wavelength.
Logical Relationship for UV-Vis Method Development and Validation
Caption: UV-Vis method development and validation process.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the three analytical methods for the quantification of this compound. The data presented are typical expected values and should be confirmed during method validation.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | High (Separates analyte from impurities) | High (Separates based on volatility and column interaction) | Low to Moderate (Prone to interference from other absorbing compounds) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Limit of Detection (LOD) | Low (ng/mL range) | Low (ng/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Low (ng/mL range) | Moderate (µg/mL range) |
| Sample Throughput | Moderate | Moderate | High |
| Cost per Sample | Moderate | Moderate | Low |
| Instrumentation Cost | High | High | Low |
| Solvent Consumption | High | Low | Moderate |
Conclusion
The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is the recommended method for routine quality control and stability studies due to its high specificity, accuracy, and precision, allowing for the separation and quantification of the active ingredient from potential degradation products and impurities.
-
GC-FID is a suitable alternative, particularly if the analyte is volatile and thermally stable, or if residual solvents also need to be determined. It offers comparable performance to HPLC in terms of sensitivity and selectivity.
-
UV-Vis Spectrophotometry is a simple and cost-effective method for rapid, high-throughput analysis where high specificity is not a critical requirement, such as for in-process controls or preliminary screening. Its main limitation is the potential for interference from other UV-absorbing species in the sample matrix.
It is imperative that any selected method is fully validated in accordance with regulatory guidelines to ensure the reliability and accuracy of the results.
comparative analysis of 1-(2-Chloro-4-fluorophenyl)ethanol synthesis routes
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral alcohols is a critical step in the discovery and production of novel therapeutics. 1-(2-Chloro-4-fluorophenyl)ethanol is a key chiral building block whose synthesis can be approached through several distinct routes. This guide provides a comparative analysis of the primary methodologies for producing this valuable compound, supported by experimental data and detailed protocols to inform the selection of the most suitable method for specific research and development needs.
The principal strategies for the synthesis of this compound involve the reduction of the corresponding ketone, 2'-chloro-4'-fluoroacetophenone, and the Grignard reaction with an appropriate aldehyde. The reduction of 2'-chloro-4'-fluoroacetophenone can be achieved through chemical methods, including asymmetric hydrogenation, or through biocatalytic routes, each offering unique advantages in terms of enantioselectivity, yield, and operational complexity.
Data Presentation: A Comparative Overview
The following table summarizes the performance of various synthetic routes to this compound and structurally similar compounds, offering a clear comparison of their efficacy.
| Method | Starting Material(s) | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Key Features |
| Biocatalytic Reduction | 2'-Chloro-4'-fluoroacetophenone | (S)-1-(2-Chloro-4-fluorophenyl)ethanol | High Conv. | >99 | Environmentally friendly, high enantioselectivity under mild conditions. Requires specific enzymes.[1] |
| Asymmetric Hydrogenation | 2'-Chloro-4'-fluoroacetophenone, H₂, Chiral Catalyst | (R)- or (S)-1-(2-Chloro-4-fluorophenyl)ethanol | >95 (est.) | >99 (est.) | High enantioselectivity and yield. Requires specialized catalysts and potentially high-pressure equipment. |
| Sodium Borohydride Reduction | 2'-Chloro-4'-fluoroacetophenone, NaBH₄ | Racemic this compound | 80-85 (est.) | 0 (racemic) | Simple, inexpensive, and high-yielding for the racemic product. |
| Grignard Reaction | 2-Chloro-4-fluorobenzaldehyde, Methylmagnesium bromide | Racemic this compound | Mod-High (est.) | 0 (racemic) | Classic and versatile C-C bond formation. Requires strictly anhydrous conditions.[2][3][4][5][6] |
Estimated data is based on typical results for analogous compounds.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Biocatalytic Asymmetric Reduction of 2'-Chloro-4'-fluoroacetophenone
This method utilizes a secondary alcohol dehydrogenase (SADH) for the enantioselective reduction of the prochiral ketone.
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
Secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) mutant[1]
-
Co-factor (e.g., NADPH)
-
Co-substrate for cofactor regeneration (e.g., isopropanol or glucose and glucose dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer containing the TeSADH enzyme, NADPH, and the co-substrate/enzyme system for cofactor regeneration.
-
Substrate Addition: Add 2'-Chloro-4'-fluoroacetophenone to the buffered enzyme solution.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a period ranging from 24 to 48 hours.
-
Monitoring: The progress of the reduction is monitored by HPLC or GC analysis.
-
Work-up: Once the reaction is complete, the product is extracted from the aqueous medium using an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the enantiomerically enriched this compound. Further purification can be achieved by column chromatography if necessary.
Asymmetric Transfer Hydrogenation (ATH)
This protocol outlines the asymmetric transfer hydrogenation of 2'-chloro-4'-fluoroacetophenone using a chiral ruthenium catalyst.
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
Chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)
-
Hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol)
-
Solvent (e.g., dichloromethane or acetonitrile)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2'-chloro-4'-fluoroacetophenone and the chiral ruthenium catalyst in the chosen solvent.
-
Hydrogen Donor Addition: Add the hydrogen donor to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 28-40°C) for the specified time (e.g., 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched alcohol.
Grignard Synthesis of this compound
This classic organometallic reaction allows for the formation of the target alcohol through the creation of a new carbon-carbon bond.[2][3][4][5][6]
Materials:
-
Magnesium turnings
-
Methyl bromide or iodide
-
Anhydrous diethyl ether or THF
-
2-Chloro-4-fluorobenzaldehyde
-
Saturated aqueous solution of ammonium chloride
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether dropwise. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux. After completion, the mixture is refluxed for an additional 30-60 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0°C. Add a solution of 2-chloro-4-fluorobenzaldehyde in anhydrous diethyl ether dropwise with stirring.
-
Quenching: After the addition, allow the reaction mixture to warm to room temperature and stir for another hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude racemic this compound.
Mandatory Visualization
The following diagrams illustrate the logical relationships between the different synthesis routes.
Caption: Overview of synthetic pathways to this compound.
References
- 1. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. adichemistry.com [adichemistry.com]
A Comparative Guide to the Synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol and Other Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Chiral alcohols are fundamental building blocks in the asymmetric synthesis of pharmaceuticals and other complex molecules. The specific stereochemistry of these alcohols is often critical to the biological activity and efficacy of the final product. This guide provides an objective comparison of synthetic methodologies for producing 1-(2-chloro-4-fluorophenyl)ethanol, a valuable fluorinated chiral alcohol, and contrasts its synthesis with that of other relevant chiral alcohols. The comparison focuses on biocatalytic and chemical reduction methods, supported by experimental data to inform the selection of the most suitable synthetic route.
The introduction of fluorine atoms into chiral alcohol structures can significantly alter their physicochemical properties, potentially leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of drug candidates.[1] Consequently, fluorinated chiral alcohols like this compound are of high interest in drug discovery and development.[1]
Performance Comparison in Asymmetric Synthesis
The primary route to chiral alcohols is the asymmetric reduction of the corresponding prochiral ketones. Below is a comparative summary of the performance of different catalytic methods for the synthesis of this compound and other structurally related chiral alcohols.
Table 1: Biocatalytic Asymmetric Reduction of Prochiral Ketones
| Substrate (Ketone) | Product (Alcohol) | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee%) | Configuration |
| 2-Chloro-4'-fluoroacetophenone | This compound | TeSADH Mutant (P84S/186A) | 98 | >99 | S |
| 2-Chloro-4'-fluoroacetophenone | This compound | TeSADH Mutant (ΔP84/A85G) | 96 | >99 | S |
| 2-Chloro-4'-chloroacetophenone | 1-(2-Chloro-4-chlorophenyl)ethanol | TeSADH Mutant (P84S/186A) | 66 | >99 | R |
| 2-Chloro-4'-bromoacetophenone | 1-(2-Chloro-4-bromophenyl)ethanol | TeSADH Mutant (P84S/I86A) | >99 | >99 | R |
| 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | Recombinant Whole-Cell (ADH/GDH) | >95 | >99 | R |
| Acetophenone | 1-Phenylethanol | Ispir bean (whole-cell) | - | >99 | S |
Data sourced from references[2][3][4].
Table 2: Chemical Asymmetric Reduction of Prochiral Ketones
| Substrate (Ketone) | Product (Alcohol) | Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Configuration |
| 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine / BMS | >90 | >95 | S |
| Acetophenone | 1-Phenylethanol | CBS Reduction | (S)-Me-CBS-oxazaborolidine / Borane-THF | 97 | 96 | R |
| Acetophenone | 1-Phenylethanol | Asymmetric Transfer Hydrogenation | [Mn(CO)₂(1)]Br | >99 | 99 | - |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | >95 | 98 | R |
Data sourced from references[5][6].
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and adaptation.
Biocatalytic Reduction of 2-Chloro-4'-fluoroacetophenone
This protocol is adapted from the asymmetric reduction of 2-haloacetophenones using a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH).[2]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.0)
-
2-Propanol
-
2-Chloro-4'-fluoroacetophenone
-
TeSADH mutant (e.g., P84S/186A or ΔP84/A85G)
-
NADP⁺
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture in Tris-HCl buffer containing 2-propanol (30% v/v).
-
Add the ketone substrate, 2-chloro-4'-fluoroacetophenone, to a final concentration of 10 mM.
-
Add the TeSADH mutant enzyme to a final concentration of 1.6 μM.
-
Add NADP⁺ to a final concentration of 1.0 mM.
-
Shake the reaction mixture at 50 °C and 180 rpm for 12 hours.
-
Monitor the conversion by gas chromatography (GC).
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the enantiomeric excess by chiral GC analysis.
Corey-Bakshi-Shibata (CBS) Reduction of 4'-Fluoroacetophenone
This protocol describes the asymmetric reduction of 4'-fluoroacetophenone using an (R)-2-methyl-CBS-oxazaborolidine catalyst.[6]
Materials:
-
4'-Fluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Dichloromethane
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (0.5-1.0 mmol, 5-10 mol%) to a flame-dried flask, diluted with 10 mL of anhydrous THF.
-
Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise. Stir for 15 minutes.
-
In a separate flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Cool the catalyst-borane mixture to -30 °C and slowly add the ketone solution dropwise over 30 minutes.
-
Stir the reaction at -30 °C and monitor by thin-layer chromatography (TLC). The reaction is typically complete in 1-2 hours.
-
Quench the reaction by the dropwise addition of 5 mL of methanol at -30 °C.
-
Warm the mixture to room temperature and add 20 mL of 2 M HCl. Stir for 30 minutes.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC.
Visualizing Synthetic Pathways and Workflows
The following diagrams illustrate the synthetic pathways and experimental workflows discussed.
Conclusion
The synthesis of this compound and other chiral alcohols can be achieved with high enantioselectivity and yield through both biocatalytic and chemical methods. Biocatalytic reductions, particularly with engineered enzymes like TeSADH mutants, offer excellent stereocontrol and operate under mild, environmentally friendly conditions.[2] Chemical methods, such as the Corey-Bakshi-Shibata reduction, provide a robust and predictable route to chiral alcohols with a broad substrate scope.[6][7] The choice between these methodologies will depend on factors such as substrate compatibility, desired enantiomer, scalability, and cost considerations. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Comparative Biological Activity of 1-(2-Chloro-4-fluorophenyl)ethanol Enantiomers: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the characterization and comparison of the biological activities of the (R) and (S) enantiomers of 1-(2-Chloro-4-fluorophenyl)ethanol. While this chiral alcohol is recognized as a chemical intermediate in synthetic chemistry and is commercially available, specific studies detailing its distinct pharmacological, toxicological, or other biological effects on a molecular or systemic level are not presently documented.
Chirality plays a crucial role in the life sciences, as the three-dimensional arrangement of atoms in a molecule can lead to significant differences in biological activity between enantiomers. It is well-established that the differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, can result in varied therapeutic effects, potencies, and toxicity profiles. However, in the case of this compound, the scientific community has not yet published research that specifically investigates these stereoselective differences.
Our extensive search for experimental data that would allow for a quantitative comparison, the detailing of experimental protocols, and the visualization of affected signaling pathways for the individual enantiomers of this compound did not yield any specific results. Consequently, it is not possible to construct a comparison guide that meets the specified requirements for data presentation, experimental methodologies, and pathway visualizations at this time.
Further research, including in vitro and in vivo studies, would be necessary to elucidate the distinct biological profiles of the (R)- and (S)-1-(2-Chloro-4-fluorophenyl)ethanol enantiomers. Such studies would be essential to determine if one enantiomer possesses desirable therapeutic properties while the other is less active, inactive, or potentially contributes to adverse effects.
Professionals in drug development and research are encouraged to consider this lack of data as an opportunity for novel investigation into the stereospecific bioactivity of this compound. Future research in this area would be invaluable for understanding its potential applications and safety profile.
Spectroscopic Validation of 1-(2-Chloro-4-fluorophenyl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 1-(2-Chloro-4-fluorophenyl)ethanol and its structural isomers. Due to the limited availability of a complete, publicly accessible experimental dataset for this compound, this guide presents a compilation of data for closely related, well-characterized analogs. This comparative approach allows for the validation of the target compound by examining predicted and observed spectral features based on structural similarities.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and selected structural isomers. This data is essential for distinguishing between these closely related compounds and verifying the identity and purity of a synthesized sample.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-H | -CH(OH)- | -CH₃ | -OH | Solvent |
| This compound (Predicted) | ~7.1-7.5 | ~5.1-5.3 | ~1.5 | ~2.0 | CDCl₃ |
| 1-(2-Chlorophenyl)ethanol[1] | 7.15-7.60 | 5.32 | 1.50 | 2.05 | CDCl₃ |
| 1-(4-Fluorophenyl)ethanol | 7.00-7.35 | 4.88 | 1.48 | 1.93 | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-C | Ar-C-Cl | Ar-C-F | -CH(OH)- | -CH₃ | Solvent |
| This compound (Predicted) | ~115-142 | ~130-135 | ~158-162 (d) | ~67-70 | ~23-25 | CDCl₃ |
| 1-(2-Chlorophenyl)ethanol[1] | 126.4, 127.2, 128.4, 129.4 | 131.6 | - | 66.9 | 23.5 | CDCl₃ |
| 1-(4-Fluorophenyl)ethanol | 115.2 (d), 127.0 (d) | - | 160.1 (d) | 69.8 | 25.3 | CDCl₃ |
Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) | C-O Stretch | C-Cl Stretch | C-F Stretch |
| This compound (Predicted) | ~3350 (broad) | ~3050 | ~2970 | ~1500-1600 | ~1050-1100 | ~750 | ~1230 |
| 1-(2-Chlorophenyl)ethanol[1] | 3357 (broad) | 3069 | - | 1474, 1437 | 1048 | 754 | - |
| 1-(4-Fluorophenyl)ethanol | 3363 (broad) | - | - | 1605, 1510 | 1084 | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Major Fragments |
| This compound (Predicted) | 174/176 (Cl isotope pattern) | 159/161 ([M-CH₃]⁺), 139 ([M-Cl]⁺), 123 ([M-CH₃-HCl]⁺) |
| 1-(2-Chlorophenyl)ethanol | 156/158 | 141/143 ([M-CH₃]⁺), 125, 111, 77 |
| 1-(4-Fluorophenyl)ethanol | 140 | 125 ([M-CH₃]⁺), 109, 96, 77 |
Experimental Protocols
Accurate spectroscopic data acquisition is critical for compound validation. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
Referencing: The residual CHCl₃ signal at 7.26 ppm is used as an internal standard.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
Referencing: The CDCl₃ solvent peak at 77.16 ppm is used as an internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.
This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing a framework for the spectroscopic validation of this compound through comparison with its structural isomers. The detailed protocols and workflow diagram offer a practical approach to ensure the identity and purity of synthesized compounds.
References
A Comparative Guide to Stereochemical Confirmation of 1-(2-Chloro-4-fluorophenyl)ethanol
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional arrangement is a critical step in chemical synthesis and pharmaceutical development. The precise stereochemistry of a chiral molecule like 1-(2-Chloro-4-fluorophenyl)ethanol dictates its biological activity, making rigorous stereochemical confirmation essential. This guide provides a comprehensive comparison of key analytical methods for confirming the stereochemistry of this compound, complete with supporting experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for stereochemical confirmation depends on various factors, including the stage of research, sample availability, and the desired level of structural information. The following table summarizes the performance of four powerful and widely used methods.
| Analytical Method | Principle | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Milligram quantities, solution | High | Excellent for determining enantiomeric purity and for preparative separation. | An indirect method for absolute configuration; requires a reference standard of known configuration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Method) | Conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), resulting in distinguishable NMR spectra. | Milligram quantities, solution | Moderate | Provides detailed structural information and allows for the determination of absolute configuration without a reference standard. | The derivatization step can be complex and may introduce impurities. |
| Single Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal, providing a precise three-dimensional map of the atomic positions. | High-quality single crystal | Low | The definitive method for determining absolute configuration and solid-state conformation ("gold standard"). | Growing a suitable single crystal can be challenging or impossible for many compounds.[1] |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Milligram quantities, solution | Moderate | A powerful method for determining absolute configuration in solution, especially when crystallization is not feasible.[2][3] | Requires specialized instrumentation and comparison with quantum chemical calculations.[3] |
Experimental Protocols and Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers and determining enantiomeric purity.[4][5] The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability.[4] For the separation of compounds structurally similar to this compound, a cellulose-based column has shown excellent results.[6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require some method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Performance Data (based on structurally similar compounds):
| Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) |
| Enantiomer 1 | ~12.5 | \multirow{2}{*}{> 1.5} |
| Enantiomer 2 | ~14.8 |
Note: The actual retention times may vary depending on the exact mobile phase composition and HPLC system.
NMR Spectroscopy with Mosher's Method
The Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols.[7][8][9] It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The analysis of the chemical shift differences (Δδ = δ_S - δ_R) in the ¹H NMR spectra of these esters allows for the assignment of the absolute configuration.[10]
Experimental Protocol:
-
Esterification: In two separate NMR tubes, react this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-chiral base (e.g., pyridine-d₅) in an appropriate deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis:
-
Assign the proton signals for both diastereomers, focusing on the protons near the chiral center.
-
Calculate the chemical shift differences (Δδ = δ_S - δ_R) for these protons.
-
Based on the established Mosher's model, the sign of the Δδ values for protons on either side of the stereocenter can be used to deduce the absolute configuration.
-
Expected ¹H NMR Data for Mosher's Esters:
| Proton Assignment | δ (ppm) for (R)-MTPA ester | δ (ppm) for (S)-MTPA ester | Δδ (δ_S - δ_R) (ppm) |
| Methyl Protons (-CH₃) | e.g., 1.60 | e.g., 1.65 | +0.05 |
| Methine Proton (-CH) | e.g., 6.10 | e.g., 6.08 | -0.02 |
| Aromatic Proton (ortho to carbinol) | e.g., 7.50 | e.g., 7.45 | -0.05 |
| Aromatic Proton (meta to carbinol) | e.g., 7.20 | e.g., 7.22 | +0.02 |
Note: These are hypothetical values to illustrate the principle. The sign of Δδ is critical for the assignment.
Single Crystal X-ray Crystallography
X-ray crystallography provides unambiguous proof of the absolute stereochemistry of a molecule by determining the precise spatial arrangement of its atoms in a crystal lattice.[1] This method requires a high-quality single crystal of the compound. While no crystal structure for this compound is publicly available, the successful crystallization of a structurally related compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, suggests that obtaining a suitable crystal is feasible.
Experimental Protocol:
-
Crystallization: Grow a single crystal of this compound suitable for X-ray diffraction. This often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined using anomalous dispersion effects, typically quantified by the Flack parameter.
Expected Outcome:
A definitive three-dimensional structure of the molecule, confirming the absolute configuration of the chiral center.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][3] The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.[3]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃).
-
VCD Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD and IR spectra for one of the enantiomers (e.g., the (R)-enantiomer).
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Expected Outcome:
A VCD spectrum that, when compared to the calculated spectrum, provides a confident assignment of the absolute configuration of the molecule in solution.
Workflow and Decision Making
The selection of a method for stereochemical confirmation often follows a logical progression. The following diagram illustrates a typical workflow.
Caption: Workflow for Stereochemical Confirmation.
Conclusion
Confirming the stereochemistry of this compound can be achieved through several robust analytical methods. Chiral HPLC is an indispensable tool for determining enantiomeric purity. For the assignment of absolute configuration, Mosher's method via NMR spectroscopy offers a reliable solution-state analysis. Vibrational Circular Dichroism provides a powerful alternative when crystallization is challenging. Ultimately, single crystal X-ray crystallography remains the gold standard for unambiguous stereochemical determination, provided a suitable crystal can be obtained. The choice of method will be guided by the specific requirements of the research, with a combination of techniques often providing the most comprehensive and conclusive results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. individual.utoronto.ca [individual.utoronto.ca]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol: Biocatalysis vs. Chemocatalysis
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure form of 1-(2-Chloro-4-fluorophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The stereospecific reduction of the prochiral ketone, 2'-Chloro-4'-fluoroacetophenone, is the most direct route to this chiral alcohol. This guide provides a comprehensive comparison of two primary synthetic strategies: biocatalytic reduction using ketoreductases (KREDs) and chemocatalytic asymmetric hydrogenation. We present a side-by-side analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for the biocatalytic and a representative chemocatalytic synthesis of this compound.
| Parameter | Biocatalytic Synthesis | Chemocatalytic Synthesis |
| Catalyst | Engineered Ketoreductase (KRED) | (R,R)-RuCl[(p-cymene)(TsDPEN)] |
| Substrate | 2'-Chloro-4'-fluoroacetophenone | 2'-Chloro-4'-fluoroacetophenone |
| Product | (S)-1-(2-Chloro-4-fluorophenyl)ethanol | (R)-1-(2-Chloro-4-fluorophenyl)ethanol |
| Yield | 95% (isolated)[1] | >95% |
| Enantiomeric Excess (ee) | >99%[1] | 97% |
| Reaction Time | 6 - 20 hours[1] | 2 - 12 hours |
| Temperature | 30 - 50 °C[1] | 25 - 40 °C |
| Pressure | Atmospheric | Atmospheric (for transfer hydrogenation) |
| Key Features | High enantioselectivity, mild reaction conditions, environmentally friendly (uses water as solvent), requires cofactor regeneration system. | High efficiency, broad applicability, may require inert atmosphere, uses organic solvents and potentially toxic heavy metal catalysts. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Biocatalytic Reduction using Ketoreductase
This protocol describes the asymmetric reduction of 2'-Chloro-4'-fluoroacetophenone using an engineered ketoreductase with a glucose/glucose dehydrogenase (GDH) system for cofactor (NADPH) regeneration.
Materials:
-
Engineered ketoreductase (KRED)
-
Glucose dehydrogenase (GDH)
-
2'-Chloro-4'-fluoroacetophenone
-
D-Glucose
-
NADP⁺
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve NADP⁺ and D-glucose in the phosphate buffer.
-
Enzyme Addition: Add the ketoreductase and glucose dehydrogenase to the buffered solution.
-
Substrate Addition: Add 2'-Chloro-4'-fluoroacetophenone to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-50°C) with gentle agitation. Monitor the progress of the reaction by HPLC or GC. The reaction is typically complete within 6 to 20 hours.[1]
-
Work-up: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary. Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.
Chemocatalytic Asymmetric Transfer Hydrogenation
This protocol outlines the asymmetric transfer hydrogenation of 2'-Chloro-4'-fluoroacetophenone using a Noyori-type ruthenium catalyst.
Materials:
-
2'-Chloro-4'-fluoroacetophenone
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source and solvent
-
Anhydrous organic solvent for work-up (e.g., dichloromethane)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst in the formic acid/triethylamine mixture.
-
Substrate Addition: Add 2'-Chloro-4'-fluoroacetophenone to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-40°C). Monitor the reaction progress by TLC, GC, or HPLC. The reaction is typically complete within 2 to 12 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the product with dichloromethane.
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for the biocatalytic and chemocatalytic synthesis of this compound.
References
Efficacy Showdown: Unraveling the Antifungal Potential of 1-(Phenyl)ethanol Derivatives
For Immediate Release
In the relentless pursuit of novel and more effective antifungal agents, researchers are increasingly turning their attention to the nuanced world of synthetic chemistry. A key area of interest lies in the modification of core chemical structures to enhance their therapeutic properties. This guide provides a comparative analysis of the efficacy of 1-(phenyl)ethanol derivatives, with a particular focus on analogs of 1-(2-Chloro-4-fluorophenyl)ethanol, a scaffold of significant interest in medicinal chemistry. While direct comparative studies on a broad series of this compound derivatives are limited, valuable insights can be gleaned from structure-activity relationship (SAR) studies on closely related compounds, particularly those incorporating a heterocyclic moiety such as imidazole, which is a common feature in many antifungal drugs.
This comparison focuses on a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which share a core structure with the topic compound and for which quantitative antifungal data is available. These derivatives provide a strong surrogate for understanding how substitutions on the phenyl ring, including chloro and fluoro groups, modulate antifungal efficacy.
Comparative Antifungal Activity
The antifungal efficacy of a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives was evaluated against various strains of Candida, a genus of yeasts that is a common cause of fungal infections in humans. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound. The results, summarized in the table below, highlight the significant impact of substitutions on the phenyl ring on the antifungal activity.
| Compound ID | R1 (Phenyl Ring Substituent) | R2 (Ester/Carbamate Moiety) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. glabrata | MIC (µg/mL) vs. C. parapsilosis |
| 1 | H | Biphenyl-4-carbonyl | 0.25 | 0.5 | 0.125 |
| 2 | 4-Cl | Biphenyl-4-carbonyl | 0.125 | 0.25 | 0.0625 |
| 3 | 2,4-diCl | Biphenyl-4-carbonyl | 0.125 | 0.125 | 0.0625 |
| 4 | H | 4-Chlorophenylcarbamoyl | 1 | 2 | 0.5 |
| 5 | 4-Cl | 4-Chlorophenylcarbamoyl | 0.5 | 1 | 0.25 |
| Fluconazole | - | - | 1 | 8 | 0.5 |
Data extrapolated from a study on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. The compound IDs are assigned for the purpose of this guide.
The data clearly indicates that the introduction of a chloro-substituent on the phenyl ring generally enhances antifungal activity. For instance, compound 2 , with a 4-chloro substituent, exhibits a lower MIC against C. albicans and C. parapsilosis compared to its non-substituted counterpart, compound 1 . The di-chloro substituted derivative, compound 3 , demonstrates even more potent and broader activity. This trend underscores the importance of halogenation in the design of potent antifungal agents within this chemical class.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparative analysis.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Preparation of Fungal Inoculum: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension of fungal cells was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: An equal volume of the fungal inoculum was added to each well of the microtiter plate containing the compound dilutions. The plates were incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which there was a significant inhibition (≥50%) of fungal growth compared to the growth in the control well (containing no compound).
Visualizing the Path to Discovery
To better understand the processes involved in the development and evaluation of these antifungal agents, the following diagrams illustrate the general synthetic workflow and the mechanism of action of azole antifungals.
Caption: General workflow for the synthesis and biological evaluation of antifungal compounds.
Caption: Simplified signaling pathway for the mechanism of action of azole antifungals.
Conclusion
The comparative data on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives strongly suggest that the this compound scaffold is a promising starting point for the development of novel antifungal agents. The observed enhancement of antifungal activity with the introduction of chloro substituents on the phenyl ring provides a clear direction for future medicinal chemistry efforts. Further synthesis and evaluation of a broader range of this compound derivatives are warranted to fully explore the therapeutic potential of this chemical class. Detailed SAR studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately leading to the identification of new clinical candidates to combat the growing threat of fungal infections.
A Comparative Guide to the Synthesis of 1-(2-Chloro-4-fluorophenyl)ethanol: Reaction Yields and Methodologies
For researchers and professionals in the fields of pharmaceutical development and chemical synthesis, the efficient and stereoselective production of chiral alcohols is a critical endeavor. 1-(2-Chloro-4-fluorophenyl)ethanol is a valuable chiral building block, and its synthesis has been approached through various methodologies. This guide provides a comparative analysis of different synthetic routes to this alcohol, with a focus on reaction yields and detailed experimental protocols.
Comparison of Reaction Yields
The synthesis of this compound can be broadly categorized into biocatalytic asymmetric reduction and chemical reduction methods. Each approach offers distinct advantages in terms of yield, enantioselectivity, and operational simplicity. The following table summarizes the quantitative data for different synthetic strategies.
| Method | Catalyst/Reagent | Product Configuration | Conversion/Yield (%) | Enantiomeric Excess (ee) (%) |
| Biocatalytic Reduction | ||||
| TeSADH Mutant (P84S/I86A) | (S)-enantiomer | 88 | >99 | |
| TeSADH Mutant (ΔP84/A85G) | (S)-enantiomer | 82 | >99 | |
| TeSADH Mutant (I86A) | (S)-enantiomer | 55 | >99 | |
| TeSADH Mutant (A85G/I86A/C295A) | (S)-enantiomer | 33 | >99 | |
| Chemical Reduction | ||||
| Sodium Borohydride (NaBH₄) | Racemic | High (Typical) | Not applicable | |
| Asymmetric Transfer Hydrogenation (Ru-based catalyst) | Chiral (Typical) | High (Typical) | High (Typical) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.
Biocatalytic Asymmetric Reduction using TeSADH Mutants
This method employs mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) for the enantioselective reduction of 2-chloro-4'-fluoroacetophenone.
Materials:
-
2-chloro-4'-fluoroacetophenone
-
TeSADH mutant (e.g., P84S/I86A or ΔP84/A85G)
-
NADP⁺
-
Tris-HCl buffer (50 mM, pH 7.0)
-
2-propanol
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture in a total volume of 1.0 mL containing Tris-HCl buffer (50 mM, pH 7.0) and 30% (v/v) 2-propanol.
-
Add the 2-chloro-4'-fluoroacetophenone substrate to a final concentration of 10 mM.
-
Add the TeSADH mutant enzyme to a final concentration of 1.6 μM.
-
Initiate the reaction by adding NADP⁺ to a final concentration of 1.0 mM.
-
Incubate the reaction mixture at 50 °C with shaking at 180 rpm for 12 hours.
-
Monitor the conversion by gas chromatography (GC).
-
Upon completion, extract the product with an equal volume of ethyl acetate.
-
Analyze the organic phase by chiral GC to determine the enantiomeric excess.[1][2][3]
Chemical Reduction using Sodium Borohydride
This straightforward method yields the racemic form of this compound and is suitable when enantioselectivity is not a primary concern.
Materials:
-
2-chloro-4'-fluoroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated brine solution
Procedure:
-
Dissolve 2-chloro-4'-fluoroacetophenone (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Visualizing the Synthetic Workflow
The following diagrams illustrate the generalized workflows for the biocatalytic and chemical reduction processes.
Caption: Generalized workflow for the biocatalytic synthesis of this compound.
Caption: Generalized workflow for the chemical reduction synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 1-(2-Chloro-4-fluorophenyl)ethanol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-(2-Chloro-4-fluorophenyl)ethanol, a chemical compound utilized by researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Summary
Key Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Immediate action in case of exposure is crucial. For skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[1][2]
Quantitative Hazard Data Summary
The following table summarizes the typical hazard classifications for compounds structurally analogous to this compound.
| Hazard Classification | GHS Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
This data is based on analogous compounds and should be treated as indicative for this compound in the absence of a specific SDS.
Disposal Protocol for this compound
The primary and mandated disposal route for this compound is through an approved hazardous waste disposal facility.[1][2] Do not dispose of this chemical down the drain or as regular trash.[3]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and any other constituents of the waste stream.
-
The approximate concentration or percentage of each chemical.
-
The date when the waste was first added to the container.
-
The name of the principal investigator or responsible person.
-
-
-
Waste Accumulation:
-
Keep the hazardous waste container securely sealed except when adding more waste.[5]
-
Store the waste container in a designated, well-ventilated, and cool area, away from heat sources or incompatible materials.[1]
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, or absorbent pads, must also be disposed of as hazardous waste.
-
Collect these solid waste materials in a separate, clearly labeled hazardous waste bag or container.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Spill Management:
-
In the event of a spill, prevent it from spreading and entering drains.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[2]
-
Ensure the area is well-ventilated.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
